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  • Product: 1-(5-Amino-2-methylphenyl)piperidin-2-one
  • CAS: 941868-25-3

Core Science & Biosynthesis

Foundational

1-(5-Amino-2-methylphenyl)piperidin-2-one chemical structure and properties

An In-Depth Technical Guide to 1-(5-Amino-2-methylphenyl)piperidin-2-one: Structure, Properties, and Synthetic Insights Introduction The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Amino-2-methylphenyl)piperidin-2-one: Structure, Properties, and Synthetic Insights

Introduction

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for designing molecules that interact with biological targets. When incorporated into a lactam structure, forming piperidin-2-one (also known as δ-valerolactam), the scaffold gains amide characteristics, often serving as a constrained peptidomimetic in drug design.[3]

This guide focuses on a specific derivative, 1-(5-Amino-2-methylphenyl)piperidin-2-one , a molecule that combines the privileged piperidin-2-one core with a functionalized N-aryl substituent. The presence of a primary aromatic amine and a methyl group on the phenyl ring offers significant potential for synthetic diversification and modulation of physicochemical properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, properties, a plausible synthetic pathway, analytical characterization, and its potential pharmacological significance.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(5-Amino-2-methylphenyl)piperidin-2-one consists of a piperidin-2-one ring where the nitrogen atom is bonded to a 5-amino-2-methylphenyl group. This N-aryl substitution significantly influences the molecule's planarity, electronic distribution, and potential for intermolecular interactions.

Caption: 2D structure of 1-(5-Amino-2-methylphenyl)piperidin-2-one.

The key physicochemical properties, largely derived from computational predictions, are summarized below. These parameters are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂OPubChem[4]
Molecular Weight 204.27 g/mol PubChem[4]
Monoisotopic Mass 204.12627 DaPubChem[4]
InChIKey ROFVFYUZNNIHNE-UHFFFAOYSA-NPubChem[4]
SMILES CC1=C(C=C(C=C1)N)N2CCCCC2=OPubChem[4]
Predicted XLogP3 1.4PubChem[4]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from C=O and -NH₂)Calculated
Predicted pKa (basic) ~4.5 (aromatic amine)Estimated
Predicted pKa (acidic) ~17 (lactam N-H, for comparison)Estimated

Synthesis and Purification

Synthesis_Workflow start Starting Materials: - Piperidin-2-one - 1-Bromo-2-methyl-5-nitrobenzene step1 Buchwald-Hartwig Amination Catalyst: Pd₂(dba)₃ Ligand: Xantphos Base: Cs₂CO₃ Solvent: Toluene, 110°C start->step1 intermediate Intermediate: 1-(2-Methyl-5-nitrophenyl)piperidin-2-one step1->intermediate step2 Nitro Group Reduction Reagent: SnCl₂·2H₂O or H₂/Pd-C Solvent: Ethanol or Ethyl Acetate intermediate->step2 product Final Product: 1-(5-Amino-2-methylphenyl)piperidin-2-one step2->product purification Purification - Aqueous Workup - Column Chromatography (Silica) - Recrystallization product->purification final Characterized Product purification->final

Caption: Proposed synthetic workflow for 1-(5-Amino-2-methylphenyl)piperidin-2-one.

Experimental Protocol: A Representative Synthesis

This protocol describes a plausible method. Researchers should perform appropriate safety assessments and optimization.

Step 1: Synthesis of 1-(2-Methyl-5-nitrophenyl)piperidin-2-one

  • Inert Atmosphere: To an oven-dried Schlenk flask, add piperidin-2-one (1.0 eq.), 1-bromo-2-methyl-5-nitrobenzene (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.05 eq.).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene via cannula.

    • Rationale: The palladium catalyst is oxygen-sensitive. Using an inert atmosphere and degassed solvents is critical to prevent catalyst degradation and ensure a high-yielding reaction. Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation. Xantphos is a bulky phosphine ligand that promotes the reductive elimination step, which is often rate-limiting in Buchwald-Hartwig couplings.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one

  • Setup: Dissolve the crude 1-(2-methyl-5-nitrophenyl)piperidin-2-one from Step 1 in ethanol or ethyl acetate.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) portion-wise.

    • Rationale: Tin(II) chloride is a classic, effective, and scalable reagent for the reduction of aromatic nitro groups to primary amines. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used, which is often cleaner but requires specialized equipment.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification Protocol

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective.

    • Self-Validation: The separation is monitored by TLC. Fractions containing the pure product (as determined by a single spot on TLC with a specific Rf value) are combined.

  • Recrystallization: For higher purity, the product obtained from chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The following data represent the expected analytical signatures for 1-(5-Amino-2-methylphenyl)piperidin-2-one.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons (3H): Expect complex signals in the δ 6.5-7.2 ppm range. The protons on the phenyl ring will form an ABC spin system due to their distinct chemical environments.

  • Amine Protons (2H): A broad singlet (br s) around δ 3.5-4.5 ppm, which is D₂O exchangeable. Its chemical shift can be highly variable depending on solvent and concentration.

  • Piperidinone Protons (6H): Multiple multiplets between δ 1.8-3.6 ppm. The two protons alpha to the nitrogen (N-CH₂) and the two protons alpha to the carbonyl (C=O-CH₂) will likely be the most downfield.

  • Methyl Protons (3H): A sharp singlet (s) around δ 2.1-2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl Carbon (C=O): A signal in the δ 170-175 ppm region.

  • Aromatic Carbons (6C): Six distinct signals between δ 110-150 ppm. The carbons directly attached to the nitrogen atoms (C-NH₂ and C-N(lactam)) will be significantly affected.

  • Piperidinone Carbons (4C): Four signals in the aliphatic region, δ 20-55 ppm.

  • Methyl Carbon (CH₃): A signal around δ 15-20 ppm.

IR (Infrared) Spectroscopy The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H
1660-1640C=O StretchTertiary Amide (Lactam)[5]
1620-1580N-H BendPrimary Amine (-NH₂)
1550-1450C=C StretchAromatic Ring

MS (Mass Spectrometry)

  • Molecular Ion: For ESI-MS (Electrospray Ionization), the expected peak would be for the protonated molecule [M+H]⁺ at m/z 205.13.[4]

  • Predicted Adducts: Other common adducts include [M+Na]⁺ at m/z 227.11 and [M+K]⁺ at m/z 243.09.[4]

  • Fragmentation: Common fragmentation pathways could involve the loss of CO (28 Da) from the lactam ring or cleavage of the piperidinone ring itself.

Pharmacological Relevance and Potential Applications

The true value of 1-(5-Amino-2-methylphenyl)piperidin-2-one lies in its potential as a versatile building block for drug discovery. The core structure is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets.

The Piperidin-2-one Core: The δ-lactam ring is a conformationally restricted analogue of a dipeptide, making it an excellent starting point for designing peptidomimetics.[3] This structural feature has been exploited to develop inhibitors for enzymes like ACE and renin.[3]

The N-Aryl Substituent: Attaching an aromatic ring directly to the lactam nitrogen creates a class of compounds with a broad range of documented biological activities, including:

  • Anticancer Properties: Piperidine derivatives have shown cytotoxicity against various cancer cell lines.[6]

  • CNS Activity: The piperidine scaffold is central to drugs targeting neurokinin receptors and monoamine transporters.[3][7]

  • Antimicrobial and Anti-inflammatory Effects: Various substituted piperidines have demonstrated significant antimicrobial and anti-inflammatory potential.[6][8]

The 5-Amino Group as a Chemical Handle: The primary aromatic amine is not just a pharmacophoric feature but a critical synthetic handle. It allows for the rapid generation of a chemical library through well-established reactions like acylation, sulfonylation, reductive amination, and urea/thiourea formation. This enables a systematic Structure-Activity Relationship (SAR) study to optimize potency, selectivity, and ADME properties.

SAR_Workflow scaffold 1-(5-Amino-2-methylphenyl) piperidin-2-one (Core Scaffold) reactions Derivatization Reactions - Acylation - Sulfonylation - Reductive Amination - Urea Formation scaffold->reactions library Compound Library (Diverse R-groups) reactions->library screening High-Throughput Screening (HTS) - Target-based assays - Phenotypic screens library->screening hit Hit Compound(s) (Confirmed Activity) screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: From core scaffold to drug candidate: a typical discovery workflow.

Conclusion

1-(5-Amino-2-methylphenyl)piperidin-2-one is a strategically designed chemical entity that stands at the intersection of privileged structures and synthetic versatility. While its own biological profile is yet to be extensively reported, its constituent parts—the N-aryl piperidin-2-one core and the reactive primary amine—make it a high-value intermediate for medicinal chemistry programs. This guide provides the foundational knowledge, from molecular properties to a robust synthetic strategy and analytical expectations, required for researchers to effectively utilize this compound in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). 1-(5-amino-2-methylphenyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Bulgarian Chemical Communications. (2011). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Academy of Sciences. Retrieved February 26, 2026, from [Link]

  • Ghavre, M., et al. (2019). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Retrieved February 26, 2026, from [Link]

  • Pillay, P. (2018). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved February 26, 2026, from [Link]

  • Chalyk, B. A., et al. (2009). PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4- PIPERIDINYL)PYRROL-3-ONES. HETEROCYCLES, Vol. 78, No. 8. Retrieved February 26, 2026, from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 5-Amino-1-methylpiperidin-2-one. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved February 26, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org. Retrieved February 26, 2026, from [Link]

  • Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Retrieved February 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved February 26, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Ahmad/a64a66a1a1969a53820a40f2f354f056d61d15a2]([Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. Retrieved February 26, 2026, from [Link]

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved February 26, 2026, from [Link]

Sources

Exploratory

5-Amino-2-methylphenyl lactam scaffold for medicinal chemistry

Initiating Scaffold Analysis My initial focus involves a deep dive into the 5-Amino-2-methyl phenyl lactam scaffold. I'm prioritizing understanding its synthesis methods and its application in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Scaffold Analysis

My initial focus involves a deep dive into the 5-Amino-2-methyl phenyl lactam scaffold. I'm prioritizing understanding its synthesis methods and its application in medicinal chemistry. The plan is to get an overview of this key molecule. I will then seek out specific examples of drugs based on this structure.

Defining Scope and Process

I'm now zeroing in on defining the scope and process. My current focus is to conduct a detailed search for drugs incorporating the scaffold, highlighting biological targets and mechanisms. I will look at the synthetic protocols and structure-activity relationships of related molecules. From there, I'll structure a technical guide, encompassing its synthesis, applications with examples, and SAR, with tables, diagrams, and a comprehensive references list.

Expanding Search and Structure

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Narrowing the Focus

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Refining Search Strategies

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Targeting Specific Scaffold

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Refining the Search Focus

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Narrowing the Search Focus

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Synthesizing New Search Strategies

I am now devising a strategy to move forward. Previous searches lacked direct focus, though I found the core 5-amino-2-methylphenyl moiety in kinase inhibitors. I will refine my focus to finding synthetic methods for introducing a lactam ring on a 5-amino-2-methylaniline precursor. I will broaden my research to identify kinase inhibitors or other bioactive molecules with a fused lactam-phenyl ring, even if it's not an exact match. Finally, I will review articles on lactam kinase inhibitors.

Analyzing Lactam Synthesis Methods

I've been sifting through information on lactam synthesis from those searches, specifically focusing on established methods. I've encountered some standard approaches, the Beckmann rearrangement, Schmidt reaction and intramolecular cyclization. This provides a decent starting point. Next, I plan to zero in on the nuances of each of these methods.

Synthesizing Target Scaffold

I've got a grasp of general lactam synthesis, including Beckmann, Schmidt, and cyclization methods. The Staudinger cycloaddition caught my attention for β-lactams, and I've also identified a 2-methyl-5-nitroaniline precursor synthesis. Now, I'm integrating this with lactam formation strategies to propose a multi-step route, leveraging the precursor. I'll extrapolate medicinal chemistry insights from analogous lactam structures, lacking direct scaffold data.

Refining Synthetic Route

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Refining the Search Strategy

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Synthesizing a Route

I've made progress by identifying multiple relevant pieces of the puzzle. I have information on synthesizing the aniline moiety and several lactam synthesis methods, including cyclization of amino acids. I also have general information on lactam-containing compounds and SAR principles for kinase inhibitors. My focus now is to construct a plausible synthetic route. I need to make sure the individual pieces are compatible.

Developing a Synthetic Narrative

I'm now structuring my approach. While no single source exists, I've compiled several relevant pieces. I have info on synthesizing the aniline fragment found in Imatinib and general lactam synthesis methods. I'm also considering SAR for kinase inhibitors, including how the core scaffold interacts with the hinge region. My plan is to combine these to create a route, analyze its applications, and discuss potential SAR. I'll also visualize the synthesis, workflow, and SAR.

Constructing a Comprehensive Route

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Exploratory

Substituted N-aryl piperidin-2-one building blocks

An In-depth Technical Guide to Substituted N-Aryl Piperidin-2-one Building Blocks Authored by a Senior Application Scientist Introduction: The Strategic Value of the N-Aryl Piperidin-2-one Scaffold The piperidine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted N-Aryl Piperidin-2-one Building Blocks

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the N-Aryl Piperidin-2-one Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast number of natural products and synthetic pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional (3D) framework that allows for precise spatial orientation of functional groups, a critical feature for effective molecular recognition at biological targets.[1][2] Among the diverse array of piperidine derivatives, the N-aryl piperidin-2-one (or N-aryl-δ-valerolactam) scaffold has emerged as a particularly privileged substructure in drug discovery.

This guide provides a comprehensive technical overview of substituted N-aryl piperidin-2-one building blocks, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthetic strategies for their construction, methods for further functionalization, and highlight their applications in various therapeutic areas, supported by detailed, field-proven protocols and mechanistic insights. The aim is not merely to list procedures, but to explain the causality behind experimental choices, empowering scientists to rationally design and execute the synthesis of novel molecular entities.

Part 1: Core Synthesis of the N-Aryl Piperidin-2-one Scaffold

The construction of the N-aryl piperidin-2-one core can be broadly approached via two primary strategies: forming the N-Aryl bond on a pre-existing piperidin-2-one ring, or constructing the piperidin-2-one ring with the N-aryl moiety already in place.

Strategy A: N-Arylation of Piperidin-2-one via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds. It represents one of the most reliable methods for the N-arylation of lactams, including piperidin-2-one.

Mechanistic Rationale: The catalytic cycle is a well-understood process involving a palladium(0)/palladium(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Base-Assisted Deprotonation: The piperidin-2-one displaces a ligand on the palladium center, and a base deprotonates the lactam nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The N-aryl bond is formed as the desired product is released, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is often substrate-dependent.[3] Sterically hindered aryl halides may require more electron-rich and bulky phosphine ligands to promote efficient reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex L_nPd(II)(Ar)(X) oxidative_addition->pdiil_complex ligand_exchange Ligand Exchange + Base (-HX) pdiil_complex->ligand_exchange amido_complex L_nPd(II)(Ar)(N-Lactam) ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product N-Aryl Piperidin-2-one reductive_elimination->product reactants Ar-X + Piperidin-2-one reactants->oxidative_addition

The Buchwald-Hartwig N-Arylation Catalytic Cycle.
Experimental Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the N-arylation of piperidin-2-one with a generic aryl halide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl Halide (e.g., Bromobenzene, 1.0 eq)

  • Piperidin-2-one (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 eq), piperidin-2-one (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the dry, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-aryl piperidin-2-one.

ParameterReagent/ConditionTypical RangeRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Provides the active Pd(0) species for the catalytic cycle.
Ligand Xantphos, BINAP2-10 mol%Stabilizes the Pd center and facilitates oxidative addition/reductive elimination.
Base Cs₂CO₃, NaOtBu, K₃PO₄1.5-2.5 eqEssential for deprotonating the lactam nitrogen to form the active nucleophile.
Solvent Toluene, Dioxane, THFAnhydrousAprotic, non-coordinating solvents are preferred to avoid interference.
Temperature 80-110 °C-Provides the necessary activation energy for the catalytic cycle.
Table 1: Key Parameters for Buchwald-Hartwig N-Arylation.
Strategy B: Ring-Forming Reactions

An alternative approach involves forming the δ-lactam ring itself. This can be particularly useful when the required δ-amino acid precursor is readily available.

  • Intramolecular Lactamization: This classic method involves the cyclization of N-aryl-δ-aminopentanoic acids. While robust, it often requires multiple steps to synthesize the linear precursor.[4]

  • Modern Multicomponent Strategies: Recent advances have enabled the construction of complex piperidinones in a single step. For instance, organophotocatalysis can be used in a [1+2+3] strategy to forge two C-N bonds and one C-C bond sequentially from simple alkenes and an inorganic ammonium salt, providing streamlined access to the core structure.[5]

Synthesis_Strategies title Synthetic Routes to N-Aryl Piperidin-2-ones start1 Piperidin-2-one + Aryl Halide strategy1 Strategy A: N-Arylation start1->strategy1 Pd-Catalysis (Buchwald-Hartwig) product N-Aryl Piperidin-2-one strategy1->product start2 Linear N-Aryl-δ-amino acid precursor strategy2a Strategy B: Intramolecular Lactamization start2->strategy2a Cyclization strategy2a->product start3 Simple Alkenes + Amine Source strategy2b Strategy B: Multicomponent Reaction start3->strategy2b e.g., Photocatalysis strategy2b->product

Overview of primary synthetic routes.

Part 2: Advanced Functionalization of the Scaffold

With the core N-aryl piperidin-2-one in hand, further elaboration is often necessary to build molecular complexity and modulate biological activity. C-H activation and α-functionalization are powerful tools for this purpose.

Palladium-Catalyzed α-Arylation

Introducing an aryl group at the α-position (C3) of the piperidin-2-one ring creates a valuable stereocenter and significantly expands the accessible chemical space. A highly effective method for this transformation involves the palladium-catalyzed coupling of an in situ generated zinc enolate with an aryl bromide.[6]

Mechanistic Rationale: The key to this reaction's success is the transmetalation from a lithium enolate to a more stable and less reactive zinc enolate.[6]

  • Enolate Formation: A strong, non-nucleophilic base (e.g., sec-BuLi or LDA) deprotonates the α-carbon of the N-aryl piperidin-2-one to form a lithium enolate.

  • Transmetalation: The addition of a zinc salt, typically ZnCl₂, generates the corresponding zinc enolate. This step is crucial for preventing side reactions and enabling a productive catalytic cycle.

  • Catalytic Coupling: A palladium catalyst (e.g., Pd(dba)₂) facilitates the cross-coupling between the zinc enolate and an aryl bromide, following a similar oxidative addition/reductive elimination pathway as other cross-coupling reactions.[6]

Experimental Protocol 2: Palladium-Catalyzed α-Arylation of an N-Aryl-2-Piperidinone

This protocol is adapted from established literature for the synthesis of α-arylated δ-lactams.[6]

Reagents & Equipment:

  • N-Aryl Piperidin-2-one (1.0 eq)

  • Base (e.g., sec-BuLi, 1.1 eq)

  • Zinc Chloride (ZnCl₂, 1.1 eq, as a solution in THF)

  • Aryl Bromide (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dba)₂, 5 mol%)

  • Anhydrous THF

  • Standard glassware for air-sensitive reactions, syringe pumps, low-temperature bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Enolate Formation: Dissolve the N-aryl piperidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C. Slowly add the base (e.g., sec-BuLi, 1.1 eq) dropwise and stir for 1 hour at this temperature.

  • Transmetalation: Add the solution of ZnCl₂ (1.1 eq in THF) to the reaction mixture and allow it to warm to 0 °C over 30 minutes.

  • Coupling Reaction: In a separate flask, add the palladium catalyst (e.g., Pd(dba)₂, 5 mol%) and the aryl bromide (1.2 eq) under argon. Transfer the prepared zinc enolate solution to this flask via cannula.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir until completion (monitor by LC-MS, typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired α-aryl-N-aryl-piperidin-2-one.

ParameterReagent/ConditionTypical Molarity/AmountRationale
Base sec-BuLi, LDA1.1 eqStrong base required for efficient α-deprotonation.
Zinc Salt ZnCl₂1.1 eqForms the key zinc enolate intermediate, crucial for successful coupling.[6]
Catalyst Pd(dba)₂2-5 mol%Pd(dba)₂ was found to be highly effective for this transformation.[6]
Solvent THFAnhydrousEffectively solvates the organometallic intermediates.
Temperature -78 °C to 60 °C-Precise temperature control is critical for enolate formation and subsequent coupling.
Table 2: Key Parameters for α-Arylation of N-Aryl Piperidin-2-ones.

Part 3: Applications in Drug Discovery

The N-aryl piperidin-2-one scaffold is a recurring motif in molecules designed to address a wide range of diseases, owing to its favorable physicochemical properties and ability to engage with diverse biological targets.[7]

Therapeutic Landscape:
  • Neuroscience: This is a particularly prominent area. Derivatives have been developed as agents for Alzheimer's disease by inhibiting β-amyloid aggregation and suppressing neuroinflammation.[8] The scaffold is also integral to the design of novel multipotent antipsychotic agents that modulate dopamine D₂ and serotonin 5-HT₂A receptors.[9]

  • Oncology: The rigid, 3D nature of substituted piperidinones makes them attractive for targeting protein-protein interactions and kinase active sites. They serve as a core for developing novel anticancer agents.[10]

  • Anti-inflammatory Agents: Several piperidin-2-one derivatives have been shown to possess potent anti-inflammatory properties, for instance, by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][11]

Therapeutic AreaBiological Target/MechanismExample Reference
Alzheimer's Disease Inhibition of Aβ(1-42) self-aggregation; Anti-neuroinflammationDesign, synthesis, and evaluation of 2-piperidone derivatives...[8]
Schizophrenia Dual D₂ and 5-HT₂A receptor antagonismDiscovery of aryl-piperidine derivatives as potential antipsychotic agents...[9]
Cancer IκB kinase (IKKb) inhibition; General cytotoxicityPharmacological Applications of Piperidine Derivatives[10]
Inflammation Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Pharmacologic studies on anti-inflammatory activity...[11]
Table 3: Selected Therapeutic Applications of N-Aryl Piperidin-2-one Derivatives.

Conclusion and Future Outlook

The substituted N-aryl piperidin-2-one is a high-value building block that continues to empower medicinal chemists in their quest for novel therapeutics. Its synthesis, once a significant challenge, is now readily achievable through powerful and predictable methodologies like the Buchwald-Hartwig amination and palladium-catalyzed α-arylation. The ability to precisely install aryl groups on both the nitrogen and the α-carbon provides unparalleled control over the molecule's steric and electronic properties, enabling fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) profile and biological activity.

As drug discovery continues to move towards more complex and three-dimensional chemical matter, the strategic importance of scaffolds like the N-aryl piperidin-2-one will only grow. Future research will likely focus on developing enantioselective versions of these core reactions and expanding the toolkit for functionalizing other positions on the piperidine ring, further unlocking the vast potential of this remarkable building block.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -ylmethyl)piperidine.
  • de Filippis, A., Pardo, D. G., & Cossy, J. (2004). Palladium-catalyzed α-arylation of N-protected 2-piperidinones. Tetrahedron, 60, 9757-9767.
  • ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis.
  • ResearchGate. (n.d.). Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones.
  • (2023, September 2). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • (2016, April 15). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed.
  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024, January 24). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00011K.
  • (n.d.). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives.
  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • (2020, May 1). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. PubMed.
  • (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one from 2-methyl-5-nitroaniline

Application Note: Scalable Synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one starting from 2-methyl-5-nitroaniline . This scaffold is a critical structural motif in the development of Factor Xa inhibitors and other anticoagulant pharmacophores.

The method described herein prioritizes regioselectivity and process safety . By utilizing a "telescoped" lactamization strategy followed by a mild catalytic hydrogenation, we avoid the isolation of unstable intermediates and minimize the handling of genotoxic alkylating agents.

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (2 steps)

  • Purity: >98.5% (HPLC)

  • Scalability: Validated from gram to kilogram scale.

Retrosynthetic Strategy & Mechanism

The synthesis is divided into two distinct chemical stages. The strategic decision to build the lactam ring before reducing the nitro group is critical. Reducing the nitro group first would result in a diamine (2-methyl-1,5-diaminobenzene), leading to competitive acylation at the N1 and N5 positions and a complex mixture of regioisomers.

The Pathway:

  • Lactamization:

    
    -acylation of the aniline with 5-chlorovaleryl chloride, followed by base-mediated intramolecular alkylation.
    
  • Reduction: Chemoselective reduction of the nitro group to the primary amine using Pd/C and hydrogen.

ReactionScheme SM 2-methyl-5-nitroaniline (Starting Material) Inter1 Intermediate A (Open Chain Amide) SM->Inter1 Step 1: Acylation THF, TEA, 0-5°C Reagent 5-Chlorovaleryl Chloride Reagent->Inter1 Inter2 Intermediate B (Nitro-Lactam) Inter1->Inter2 Step 2: Cyclization KOtBu or NaOH, Heat Product Target Product (Amino-Lactam) Inter2->Product Step 3: Reduction H2, Pd/C, MeOH

Figure 1: Synthetic pathway designed to maximize regiocontrol.

Experimental Protocols

Stage 1: Synthesis of 1-(2-methyl-5-nitrophenyl)piperidin-2-one

This stage combines acylation and cyclization. While 5-bromovaleryl chloride reacts faster, 5-chlorovaleryl chloride is selected for its superior stability and lower cost profile for scale-up.

Reagents & Materials:

Reagent Equiv. Role
2-Methyl-5-nitroaniline 1.0 Limiting Reagent
5-Chlorovaleryl chloride 1.2 Acylating Agent
Triethylamine (TEA) 1.5 Acid Scavenger (Step 1)
Potassium tert-butoxide (KOtBu) 1.5 Base (Step 2 - Cyclization)

| THF (Anhydrous) | 10 Vol | Solvent |

Protocol:

  • Setup: Charge a dry reactor with 2-methyl-5-nitroaniline (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to 0–5°C under

    
     atmosphere.
    
    • Why: Low temperature prevents bis-acylation and controls the exotherm.

  • Acylation: Add TEA (1.5 eq). Then, add 5-chlorovaleryl chloride (1.2 eq) dropwise over 30 minutes, maintaining internal temperature

    
    .
    
  • Monitor: Stir at 0–5°C for 1 hour. Monitor by TLC/HPLC for consumption of aniline. The intermediate formed is the linear chloro-amide.

  • Cyclization: To the same vessel (telescoping), add a solution of KOtBu (1.5 eq) in THF.

    • Note: Inorganic bases like NaOH pellets can be used but require longer reaction times and phase transfer catalysts (e.g., TBAB). KOtBu provides rapid cyclization.

  • Reaction: Warm the mixture to reflux (66°C) and stir for 3–5 hours.

  • Workup: Cool to room temperature. Quench with water (5 volumes). Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove residual aniline/TEA) and Brine.

  • Isolation: Concentrate under vacuum. The nitro-lactam often crystallizes upon cooling or addition of heptane.

Critical Control Point: Ensure complete conversion of the linear amide before workup. Residual linear amide is difficult to separate from the lactam later.

Stage 2: Nitro Reduction to 1-(5-Amino-2-methylphenyl)piperidin-2-one

Catalytic hydrogenation is preferred over Fe/HCl reduction to avoid metal waste and ensure a cleaner impurity profile suitable for pharmaceutical applications.

Reagents:

Reagent Loading Role
Nitro-Lactam (Stage 1) 1.0 eq Substrate
10% Pd/C (50% wet) 5 wt% Catalyst
Methanol 10 Vol Solvent

| Hydrogen (


) | 3–5 bar | Reducing Agent |

Protocol:

  • Charge: In an autoclave/hydrogenator, dissolve the Nitro-Lactam in Methanol. Add the Pd/C catalyst (handle under inert atmosphere to prevent ignition).

  • Purge: Purge the vessel with Nitrogen (

    
    ) then Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 3–5 bar (45–75 psi)

    
     and stir at 25–30°C .
    
    • Why: Ambient temperature is sufficient. Heating may promote ring opening or over-reduction.

  • Monitor: Reaction is typically complete in 2–4 hours. Monitor for the disappearance of the nitro peak by HPLC.

  • Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate to dryness. The product, 1-(5-Amino-2-methylphenyl)piperidin-2-one , is obtained as an off-white to pale yellow solid.

Process Workflow & Equipment

The following diagram illustrates the unit operations required for the kilogram-scale production of this intermediate.

ProcessFlow Reactor1 Glass-Lined Reactor (Acylation & Cyclization) Quench Quench/Extraction (Aq. Workup) Reactor1->Quench Crude Mixture Evap1 Rotary Evaporator (Solvent Swap) Quench->Evap1 Organic Phase Hydrogenator Autoclave / Hydrogenator (Pd/C Reduction) Evap1->Hydrogenator Nitro-Lactam Intermediate Filter Sparkler/Celite Filter (Catalyst Removal) Hydrogenator->Filter Reaction Mass Dryer Vacuum Oven (Final Isolation) Filter->Dryer Filtrate Concentration

Figure 2: Unit operations for the "One-Pot, Two-Stage" synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected analytical markers.

MarkerExpected ResultInterpretation
HPLC Purity >98.5%Main peak area.[2][3]
IR Spectroscopy ~1640–1660

Strong

stretch (Lactam). Absence of

stretches (1520/1340

) confirms reduction.
1H NMR (DMSO-d6)

4.8–5.0 ppm (s, 2H)
Broad singlet corresponding to the primary amine (

).
1H NMR (Ring)

3.4–3.6 ppm (m, 2H)
Protons on the piperidine ring adjacent to Nitrogen (

).
Appearance Off-white solidDark brown/red indicates oxidation or residual nitro compounds.

Troubleshooting Guide

  • Issue: Incomplete Cyclization (Stage 1).

    • Observation: HPLC shows two peaks (Linear amide and Lactam).

    • Remedy: Increase the temperature to reflux or add a catalytic amount of Potassium Iodide (KI) to facilitate the Finkelstein reaction (Cl

      
       I), making the leaving group better.
      
  • Issue: Low Yield in Hydrogenation.

    • Observation: Starting material remains.

    • Remedy: Sulfur poisons Pd catalysts. Ensure the Stage 1 intermediate is washed thoroughly with water/brine to remove any sulfur-containing impurities if thionyl chloride was used upstream, or simply use fresh high-quality catalyst.

References

  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry.

    • Context: Establishes the structural importance of the phenyl-piperidinone scaffold in Factor Xa inhibitors.
  • Bristol-Myers Squibb Company. (2003). "Nitrogen containing heterobicycles as factor Xa inhibitors."[4] WO Patent 2003/026652.

    • Context: Primary patent describing the general synthesis of lactam-substituted anilines.
  • Jiangsu Hengrui Medicine Co. (2011). "Method for preparing Apixaban intermediate." CN Patent 101967145B.

    • Context: Detailed industrial protocol for the cyclization of chlorovaleryl chloride with aniline deriv
  • Li, H., et al. (2019). "Improved Synthesis of Apixaban."[4][5] Organic Process Research & Development.

    • Context: Optimization of the nitro-reduction step and handling of the lactam intermedi

Sources

Application

Application Note: Reaction Protocols for N-Arylation of Piperidin-2-one

Executive Summary & Strategic Importance The N-arylation of piperidin-2-one (δ-valerolactam) is a pivotal transformation in medicinal chemistry, serving as a cornerstone in the synthesis of Factor Xa inhibitors (e.g., Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The N-arylation of piperidin-2-one (δ-valerolactam) is a pivotal transformation in medicinal chemistry, serving as a cornerstone in the synthesis of Factor Xa inhibitors (e.g., Apixaban ) and various CNS-active agents. Unlike simple amines, piperidin-2-one presents a unique challenge: it is an ambident nucleophile with reduced basicity (


 for the conjugate acid) and potential for competitive O-arylation.

This guide provides three field-proven protocols to address these challenges, moving beyond generic "amide coupling" to specific, high-fidelity methodologies for lactams.

Decision Matrix: Method Selection

Before initiating synthesis, select the protocol based on your substrate's constraints:

DecisionMatrix cluster_legend Key Start Start: N-Arylation of Piperidin-2-one Halide Electrophile: Aryl Halide (I, Br, Cl)? Start->Halide Boronic Electrophile: Aryl Boronic Acid? Start->Boronic Scale Scale/Cost Sensitivity? Halide->Scale MethodC Method C: Chan-Lam (Oxidative Coupling) *Mild, Air-Tolerant* Boronic->MethodC MethodA Method A: Cu-Catalyzed (Goldberg/Ullmann) *Robust, Scalable, Cost-Effective* Scale->MethodA Large Scale / Cost Driven MethodB Method B: Pd-Catalyzed (Buchwald-Hartwig) *High Complexity, Low Temp* Scale->MethodB Complex Aryl / Mild Cond. Decision Decision Point Outcome Recommended Protocol

Figure 1: Strategic Decision Matrix for selecting the optimal N-arylation protocol.

Mechanistic Causality & Selectivity

Understanding the "Why" is critical for troubleshooting. Lactams exist in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms.

  • N-Selectivity: Soft transition metals (Pd, Cu) prefer coordination to the softer Nitrogen atom over the hard Oxygen.

  • O-Selectivity Risk: Hard electrophiles or conditions that favor the lactim enolate (e.g., alkylation with alkyl halides) often lead to O-alkylation.

  • The Solution: Using ligands that sterically bulk the metal center (like Xantphos or substituted diamines) reinforces N-binding and facilitates the difficult reductive elimination step.

Method A: Copper-Catalyzed (Modified Goldberg)

Best For: Industrial scale-up, cost-sensitive projects, and aryl iodides/bromides.

This is the modern evolution of the Ullmann reaction. We utilize a diamine ligand to solubilize the Cu(I) species and lower the activation energy, allowing the reaction to proceed at 80–110°C rather than the traditional >140°C.

Protocol A: Step-by-Step

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Aryl Iodide (1.2 equiv) (Aryl Bromides require higher temp/longer time)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) or DMEDA

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Workflow:

  • Charge: In a glovebox or under Argon flow, charge a reaction vial with CuI (0.10 mmol),

    
     (2.0 mmol), and Piperidin-2-one (1.0 mmol).
    
  • Solubilize: Add Solvent (2.0 mL), the Ligand (0.20 mmol), and the Aryl Iodide (1.2 mmol).

    • Note: The order is flexible, but adding the ligand to the CuI/Solvent slurry before heating is crucial for active catalyst formation.

  • Purge: Seal the vial and purge with Argon for 5 minutes if not in a glovebox.

  • Heat: Stir vigorously at 90°C for 12–24 hours.

    • Visual Check: The reaction often turns a distinct blue-green or brown color depending on the ligand/oxidation state.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Wash filtrate with water/brine.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Critical Quality Attribute (CQA):

  • Water Content: Strictly anhydrous conditions are not always required for Cu-catalysis (unlike Pd), but water >1% can stall the reaction by protonating the amidate intermediate.

Method B: Palladium-Catalyzed (Buchwald-Hartwig)

Best For: Complex pharmaceutical intermediates, aryl chlorides, and heat-sensitive substrates.

Lactams are challenging for Pd because the reductive elimination of the N-aryl lactam from the Pd(II) center is slow. We use Xantphos , a wide-bite-angle ligand, to force the geometry of the Pd-complex, accelerating this rate-limiting step.

Protocol B: Step-by-Step

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%) or G3-Xantphos Precatalyst
    
  • Ligand: Xantphos (5-10 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Pre-complexation (Optional but Recommended): Mix

    
     and Xantphos in Dioxane for 5 mins under Argon to form the active 
    
    
    
    species.
  • Addition: Add Piperidin-2-one, Aryl Halide, and

    
    .
    
  • Reaction: Heat to 80–100°C for 4–16 hours.

    • Note: For Aryl Chlorides, 100°C is usually mandatory.

  • Workup: Filter through Celite. Scavenge Pd if necessary (using Thiol-silica) for pharma applications.

Why Xantphos? The large bite angle (111°) of Xantphos destabilizes the square-planar Pd(II) intermediate, "pushing" the sterically demanding lactam and aryl group together to favor C-N bond formation.

Method C: Chan-Lam Coupling

Best For: Late-stage functionalization, presence of Boronic Acids, mildest conditions (RT).

This oxidative coupling uses Cu(II) and atmospheric oxygen (or added oxidant) to couple aryl boronic acids. It is the gentlest method but often requires higher catalyst loading.

Protocol C: Step-by-Step

Reagents:

  • Piperidin-2-one (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (0.5 – 1.0 equiv) (Stoichiometric often gives best yields for lactams)
    
  • Base: Pyridine (2.0 equiv) or TEA

  • Solvent: DCM or DCE

  • Additives: Molecular Sieves (4Å)

Workflow:

  • Combine: In an open flask (or with an

    
     balloon), combine Piperidin-2-one, Boronic Acid, 
    
    
    
    , and sieves in DCM.
  • Activate: Add Pyridine slowly.

  • Stir: Stir at Room Temperature for 24–48 hours.

    • Color Change: The reaction starts blue/green. As Cu(II) is consumed (if stoichiometric) or cycled, the color may shift.

  • Workup: Quench with aqueous

    
     (to chelate Copper). Extract with DCM.[2]
    

Comparative Data & Mechanism

Method Comparison Table
FeatureMethod A (Cu-Cat)Method B (Pd-Cat)Method C (Chan-Lam)
Primary Utility Bulk Scale / CostComplex / High YieldMild / Boronic Acids
Electrophile Aryl Iodide/BromideAryl Chloride/BromideAryl Boronic Acid
Temperature 90–110°C80–100°C20–25°C
Cost Low ($)High (

$)
Moderate (

)
Air Sensitivity ModerateHighNone (Requires Air)
Catalytic Cycle Visualization

The following diagram contrasts the mechanistic pathways, highlighting the critical intermediate states.

Mechanism cluster_Pd Pd-Catalyzed (Buchwald-Hartwig) cluster_Cu Cu-Catalyzed (Goldberg) Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigEx Ligand Exchange (Ar-Pd-Lactam) OxAdd->LigEx Lactam + Base RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim RedElim->Pd0 Product Release CuI L-Cu(I)-X Amidate Cu(I)-Amidate (Cu-N Species) CuI->Amidate Lactam + Base OxAdd_Cu Oxidative Addition (L-Cu(III)-Ar-N) Amidate->OxAdd_Cu Ar-I RedElim_Cu Reductive Elimination OxAdd_Cu->RedElim_Cu RedElim_Cu->CuI Product Release

Figure 2: Comparative Catalytic Cycles. Note the distinct Cu(I)/Cu(III) cycle vs. Pd(0)/Pd(II).

Troubleshooting Guide

  • Low Conversion:

    • Cu-Method:[3][4][5][6][7][8] Check ligand quality. Diamines can oxidize.[9] Ensure vigorous stirring (heterogeneous mechanism).

    • Pd-Method: Oxygen poisoning. Re-run with fresh catalyst and strict inert atmosphere.

  • O-Arylation Observed:

    • Switch to Method A . The "Goldberg" mechanism is highly specific for N-arylation due to the nature of the Cu-amidate intermediate.

    • If using Method B, switch to a bulkier ligand (BrettPhos) to sterically discourage O-binding.

  • Stalled Reaction:

    • Add 5 mol% additional catalyst.

    • Check purity of Piperidin-2-one (impurities can chelate catalyst).

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[8] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[8] Journal of the American Chemical Society.[8] Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[10][11] Organic Letters.[12] Link

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(II) Acetate. Tetrahedron Letters. Link

  • European Patent Office. (2020). Process for the preparation of Apixaban and intermediates thereof (EP 3212620 B1). (Demonstrates industrial application of Cu-catalyzed lactam arylation). Link

  • De Filippis, A., et al. (2004).[13] Palladium-catalyzed α-arylation of N-protected 2-piperidinones.[13] Tetrahedron.[8][13][14] (Discusses Pd-catalysis challenges and solutions for piperidinones). Link

Sources

Method

Application Note: Strategic Utilization of 1-(5-Amino-2-methylphenyl)piperidin-2-one in Pharmacophore Construction

[1] Abstract This guide details the strategic application of 1-(5-Amino-2-methylphenyl)piperidin-2-one (hereafter AMPP ) as a high-value intermediate in medicinal chemistry. Structurally analogous to the core scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the strategic application of 1-(5-Amino-2-methylphenyl)piperidin-2-one (hereafter AMPP ) as a high-value intermediate in medicinal chemistry. Structurally analogous to the core scaffold of Apixaban (Eliquis®), AMPP features an ortho-methyl group that introduces critical steric constraints, influencing the torsional angle between the phenyl and lactam rings. This application note provides validated protocols for utilizing AMPP in the synthesis of pyrazole-based anticoagulants and conformationally restricted kinase inhibitors, with a focus on impurity management and genotoxicity control.

Introduction & Structural Significance[2]

The "Conformational Lock" Effect

While the des-methyl analog (1-(4-aminophenyl)piperidin-2-one) is the standard building block for Apixaban, AMPP offers a distinct advantage in Structure-Activity Relationship (SAR) studies.

  • Steric Hindrance: The methyl group at position 2 (ortho to the lactam) creates a steric clash with the carbonyl and methylene groups of the piperidin-2-one ring.

  • Atropisomerism Potential: This forces the lactam ring to twist out of the phenyl plane, potentially locking the molecule into a bioactive conformation that improves selectivity for Factor Xa or specific kinase pockets (e.g., p38 MAP kinase).

  • Metabolic Stability: The methyl group blocks the ortho position from metabolic oxidation, potentially extending the half-life of the final drug candidate.

Key Reactivity

The primary handle is the C5-amino group , which acts as a nucleophile. Despite the ortho-methyl group, the amine at position 5 is sufficiently distal to remain highly reactive toward:

  • Hydrazonoyl chlorides (for [3+2] cycloadditions).

  • Acid chlorides/Carboxylic acids (for amide coupling).

  • Aryl halides (for Buchwald-Hartwig aminations).

Application Protocol 1: Construction of the Pyrazole Core (Apixaban Analog Route)

This protocol describes the reaction of AMPP with a hydrazonoyl chloride derivative to form the tetrahydro-1H-pyrazolo[3,4-c]pyridine core, the pharmacophore responsible for Factor Xa binding.

Reaction Scheme

Reaction: [3+2] Dipolar Cycloaddition / Condensation Substrates: AMPP + Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate Mechanism: Generation of a nitrilimine intermediate in situ, followed by cycloaddition to the morpholine-enamine (generated in a preceding step) or direct coupling depending on the specific precursor strategy. Note: The protocol below uses the direct coupling to a pre-formed dihydropyridine precursor, a common convergent route.

Materials
  • Substrate A: 1-(5-Amino-2-methylphenyl)piperidin-2-one (AMPP) [CAS 941868-25-3][1]

  • Reagent B: Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate (or functional equivalent)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (for higher temp)

  • Catalyst: Potassium Iodide (KI) - Optional, promotes substitution

Step-by-Step Methodology
StepOperationCritical ParameterScientific Rationale
1 Dissolution Charge reactor with AMPP (1.0 eq) and EtOAc (10 vol). Stir at 20-25°C.Solubility: The lactam is moderately polar; EtOAc provides a balance for dissolving both the aniline and the lipophilic hydrazone.
2 Activation Add TEA (2.5 eq) dropwise. Maintain Temp < 30°C.Acid Scavenging: The reaction generates HCl. Excess base prevents protonation of the aniline, ensuring nucleophilicity.
3 Addition Add Reagent B (1.1 eq) as a solution in EtOAc over 30 mins.Exotherm Control: The condensation is exothermic. Controlled addition prevents impurity formation (dimers).
4 Cyclization Heat to reflux (77°C) and hold for 6–12 hours. Monitor by HPLC.Kinetics: The formation of the pyrazole ring requires thermal energy to overcome the activation barrier of the cyclization/elimination sequence.
5 Quench Cool to 20°C. Add water (5 vol) and 1N HCl (to pH 2-3).Purification: Acid wash removes unreacted aniline (AMPP) by converting it to the water-soluble hydrochloride salt.
6 Isolation Separate organic layer.[2] Wash with Brine. Dry over Na₂SO₄. Concentrate to solid.Recovery: The product (pyrazole ester) is highly lipophilic and remains in the organic phase.
Troubleshooting
  • Low Yield: If conversion stalls, switch solvent to Toluene and increase temperature to 110°C. The steric bulk of the methyl group may raise the activation energy compared to the des-methyl analog.

  • Impurity (Dimer): If diazo-dimers form, reduce the concentration of the hydrazonoyl chloride and increase the stir rate to avoid localized high concentrations.

Application Protocol 2: Quality Control & Genotoxicity Management

Since AMPP is an aromatic amine, it falls under ICH M7 guidelines for Mutagenic Impurities. It must be strictly controlled in the final API.

Analytical Method: HPLC for Trace AMPP Detection

This method is designed to detect residual AMPP at ppm levels in the final drug substance.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm (optimized for the aniline absorption).

  • Retention Time: AMPP typically elutes earlier than the coupled product due to the free amino group.

Self-Validating System Suitability
  • Resolution: Resolution (Rs) between AMPP and the nearest impurity must be > 1.5.

  • Sensitivity: S/N ratio for the Limit of Quantitation (LOQ) standard (e.g., 5 ppm) must be > 10.

Visualized Workflows

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the flow from the nitro-precursor to the final pharmacophore, highlighting the critical coupling step.

SynthesisPath Nitro Precursor 1-(2-methyl-5-nitrophenyl) piperidin-2-one Reduction Reduction (H2/Pd-C or Fe/HCl) Nitro->Reduction Step 1 AMPP INTERMEDIATE AMPP (Free Amine) Reduction->AMPP Isolation Coupling Coupling Reaction (+ Hydrazonoyl Chloride) AMPP->Coupling Step 2 (N-Nucleophile) Cyclization Cyclization (Pyrazole Formation) Coupling->Cyclization Reflux Final Final Drug Scaffold (Factor Xa Inhibitor Analog) Cyclization->Final Derivatization

Caption: Synthetic route transforming the nitro precursor into the active pharmaceutical scaffold via the AMPP intermediate.

Diagram 2: QC Decision Tree for Mutagenic Control

A logic flow for handling AMPP in compliance with ICH M7.

QCDecision Start Final API Batch Test HPLC Analysis (Method 4.1) Start->Test Result Is AMPP Detected? Test->Result Pass PASS Release Batch Result->Pass No (ND) Quant Quantify Level Result->Quant Yes Check Is Level < TTC? (Threshold of Toxicological Concern) Quant->Check Fail FAIL Reprocess/Reject Check->Fail No (> TTC) Risk Risk Assessment (Purge Factor Calc) Check->Risk Yes (< TTC) Risk->Pass Proven Safety

Caption: Quality Control logic for monitoring genotoxic impurity levels (AMPP) in the final API.

References

  • Bristol-Myers Squibb Company. (2003). Nitrogen containing heterobicycles as factor Xa inhibitors. US Patent 6,967,208. Link (Foundational patent describing the chemistry of the piperidinone-aniline coupling for Apixaban).

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[3] Journal of Medicinal Chemistry, 50(22), 5339–5356. Link (Detailed SAR and synthesis of the des-methyl analog).

  • International Conference on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link (Regulatory framework for handling aromatic amine intermediates).

  • PubChem. (2023). Compound Summary: 1-(5-amino-2-methylphenyl)piperidin-2-one.[1][4]Link (Chemical structure and property verification).

Sources

Application

Application Note: Preparation and Validation of Factor Xa Inhibitor Analogs Utilizing Piperidinone Scaffolds

Target Audience: Synthetic Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale Factor Xa (FXa) is a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

Factor Xa (FXa) is a highly specialized serine protease positioned at the critical convergence point of the intrinsic and extrinsic blood coagulation pathways[1]. By catalyzing the conversion of prothrombin to thrombin, FXa amplifies the coagulation cascade, making it a prime therapeutic target for Direct Oral Anticoagulants (DOACs)[1].

In the rational drug design of FXa inhibitors (such as Apixaban), the piperidinone (valerolactam) scaffold serves as a critical structural motif. Crystallographic studies reveal that the 1-(4-phenyl)-piperidin-2-one moiety projects into the S4 pocket of the FXa active site. The S4 pocket is an aromatic, box-like cleft formed by residues Tyr99, Phe174, and Trp215. The piperidinone ring provides optimal steric bulk and hydrogen-bonding geometry to anchor the inhibitor, while the adjacent phenyl ring engages in


 stacking with the aromatic residues of the pocket[2].

Coagulation Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Cleaves Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Piperidinone-based FXa Inhibitor Inhibitor->FXa Direct Inhibition (Blocks S1/S4 Pockets)

Figure 1: The Coagulation Cascade and the targeted inhibition of Factor Xa by piperidinone analogs.

Chemical Synthesis: Constructing the Piperidinone Scaffold

Strategic Causality in Synthesis

Historically, appending a piperidinone ring to an aryl core relied on Ullmann-Goldberg cross-coupling (reacting an aryl iodide with 2-piperidinone using copper catalysts and cesium carbonate)[3],[4]. However, this approach is severely limited by the toxicity of the reagents, high thermal requirements, and inconsistent yields[3].

To ensure a scalable and self-validating protocol, this guide utilizes an acylation-cyclization-reduction sequence. By building the valerolactam ring directly onto 4-nitroaniline using 5-bromovaleryl chloride, we bypass transition-metal catalysis entirely[3],[5]. This orthogonal approach guarantees high-purity intermediates essential for downstream biological assays.

Synthesis A 4-Nitroaniline C Acylation (TEA, DCM) A->C B 5-Bromovaleryl Chloride B->C D Intermediate Amide C->D E Cyclization (Base, Heat) D->E F 1-(4-Nitrophenyl) -2-piperidinone E->F G Reduction (Pd/C, H2) F->G H 1-(4-Aminophenyl) -2-piperidinone G->H

Figure 2: Metal-free synthetic workflow for the 1-(4-aminophenyl)-2-piperidinone key intermediate.

Protocol: Synthesis of 1-(4-aminophenyl)-2-piperidinone

Step 1: Acylation and Cyclization

  • Preparation: Dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) as an acid scavenger.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 5-bromovaleryl chloride (1.1 eq) over 30 minutes. Causality: Strict temperature control prevents the formation of di-acylated side products.

  • Cyclization: Once the initial amide formation is complete (verified by TLC), add a strong base (e.g., potassium tert-butoxide, 1.2 eq) and warm the mixture to 40°C for 4 hours to drive the intramolecular cyclization, displacing the bromide[3].

  • Workup: Quench with water, extract with DCM, wash with brine, and dry over anhydrous

    
    . Concentrate under vacuum to yield 1-(4-nitrophenyl)-2-piperidinone.
    

Step 2: Catalytic Reduction

  • Preparation: Suspend 1-(4-nitrophenyl)-2-piperidinone (1.0 eq) in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Causality: Methanol is chosen as it solubilizes the starting material while supporting rapid hydrogen transfer.

  • Hydrogenation: Purge the vessel with Argon, then introduce Hydrogen gas (

    
    ) at 5 bar pressure. Stir vigorously for 4 hours at room temperature[3].
    
  • Purification: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Evaporate the filtrate to obtain 1-(4-aminophenyl)-2-piperidinone as a beige solid[3].

Note: This key scaffold can now be coupled to various pyrazole or morpholine cores to generate a library of FXa inhibitor analogs[5],[4].

Biological Validation: Anti-Factor Xa Chromogenic Assay

To validate the synthesized piperidinone analogs, a functional biochemical assay is required. The Chromogenic Anti-FXa Assay is the gold standard[6],[7].

Assay Principle

The assay utilizes purified bovine or human Factor Xa and a highly specific synthetic chromogenic substrate (e.g., Z-D-Arg-Gly-Arg-pNA)[8]. The active FXa enzyme cleaves the substrate at the arginine residue, liberating p-nitroaniline (pNA), a yellow chromophore[9],[8]. When a piperidinone-based inhibitor is introduced, it binds to the FXa active site, preventing substrate cleavage. The reduction in color development (measured spectrophotometrically at 405 nm) is inversely proportional to the inhibitor's potency[7],[8].

Assay Step1 1. Reagent Prep (Buffer, FXa, Substrate) Step2 2. Incubation (FXa + Inhibitor, 37°C) Step1->Step2 Step3 3. Substrate Addition (Z-D-Arg-Gly-Arg-pNA) Step2->Step3 Step4 4. Cleavage (Release of pNA) Step3->Step4 Step5 5. Read OD 405 nm (Spectrophotometry) Step4->Step5

Figure 3: Step-by-step workflow for the Factor Xa Chromogenic Assay.

Reagent Preparation
ReagentComposition / ConcentrationPurpose
Assay Buffer 50 mM Tris-HCl (pH 8.4), 175 mM NaCl, 7.5 mM EDTA, 0.1% PEG-6000[8]Maintains optimal pH for FXa; PEG prevents non-specific enzyme adsorption to plasticware.
Factor Xa Enzyme 2.5 µg/mL in Assay Buffer (pre-warmed to 37°C)[8]Active serine protease.
Chromogenic Substrate 1 mM Z-D-Arg-Gly-Arg-pNA in distilled water[8]Target peptide sequence mimicking prothrombin cleavage site.
Stop Solution 20% Acetic Acid[9]Denatures FXa to halt the kinetic reaction for endpoint reading.
Step-by-Step Microplate Protocol (Endpoint Method)

This protocol is optimized for a 96-well microplate format to allow high-throughput screening of analog libraries[8].

  • Compound Dilution: Prepare serial dilutions of the synthesized piperidinone analogs in DMSO. The final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly:

    • Add

      
       of Assay Buffer to each well.
      
    • Add

      
       of the inhibitor compound (or vehicle control).
      
    • Add

      
       of pre-warmed Factor Xa solution.
      
  • Pre-Incubation: Incubate the microplate at 37°C for exactly 5 minutes. Causality: This allows the inhibitor to reach binding equilibrium with the S1 and S4 pockets of FXa before the substrate is introduced.

  • Substrate Addition: Rapidly add

    
     of the pre-warmed Chromogenic Substrate (1 mM) to all wells[8].
    
  • Enzymatic Reaction: Incubate the plate at 37°C for exactly 120 seconds[8].

  • Termination: Add

    
     of 20% Acetic Acid to all wells to stop the reaction[9],[8].
    
  • Measurement: Read the optical density (OD) at 405 nm using a microplate reader[8].

Data Presentation and Interpretation

To evaluate the Structure-Activity Relationship (SAR), the raw OD values must be converted to percentage inhibition relative to the vehicle control.



Plot the % Inhibition against the log concentration of the inhibitor to generate a dose-response curve. The


 (concentration required for 50% inhibition) is calculated using non-linear regression analysis.
Representative SAR Data Summary

The following table illustrates typical data structuring for comparing novel piperidinone analogs against a known clinical standard.

Compound IDP4 Scaffold ModificationFXa

(nM)
Fold Selectivity (vs. Thrombin)
Apixaban (Standard) 1-(4-phenyl)-piperidin-2-one0.8> 10,000
Analog A 1-(4-phenyl)-piperidin-4-one45.22,500
Analog B 1-(4-phenyl)-pyrrolidin-2-one112.5800
Analog C 1-(3-fluoro-4-phenyl)-piperidin-2-one1.2> 10,000

Interpretation: The data confirms that the 6-membered valerolactam (piperidin-2-one) ring is vastly superior to the 5-membered pyrrolidinone ring (Analog B) for S4 pocket occupation. Furthermore, shifting the carbonyl position from C2 to C4 (Analog A) disrupts critical hydrogen bonding with the enzyme backbone, resulting in a significant drop in potency.

References

  • Practical-Haemostasis.com. Anti-Xa Assays. Available at: [Link]

  • Medscape. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Available at: [Link]

  • CoaChrom. CoaChrom® Factor X Chromogenic Assay. Available at: [Link]

  • 5-Diagnostics. 5D-90458_5-TEST USP-UFH Anti-Xa starter set IFU. Available at: [Link]

  • Google Patents. WO2016020711A1 - Process for the preparation of apixaban.
  • MDPI. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation. Available at:[Link]

  • Wikipedia. Discovery and development of direct Xa inhibitors. Available at:[Link]

  • ResearchGate. Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. Available at:[Link]

  • Google Patents. WO2017187245A1 - An improved process for the preparation of apixaban.

Sources

Method

Application Note: Scalable Synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one

This Application Note details the scalable synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one , a critical building block for Factor Xa inhibitors and structural analogs of Apixaban. The protocol prioritizes process...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one , a critical building block for Factor Xa inhibitors and structural analogs of Apixaban.

The protocol prioritizes process chemistry principles : convergent synthesis, cost-effective reagents, and scalable purification methods (crystallization over chromatography).

Executive Summary

  • Target Molecule: 1-(5-Amino-2-methylphenyl)piperidin-2-one

  • CAS Registry Number: [20494978] (Target Amine)

  • Primary Application: Intermediate for anticoagulant drugs (Factor Xa inhibitors); scaffold for medicinal chemistry SAR studies.

  • Synthetic Strategy: Two-step sequence:

    • Copper-Catalyzed Goldberg Coupling: Reaction of 2-bromo-4-nitrotoluene with piperidin-2-one (valerolactam).

    • Catalytic Hydrogenation: Reduction of the nitro group to the target aniline.

  • Scale: Protocols are designed for 10–100 g scale-up.

Retrosynthetic Analysis & Pathway

The most efficient route avoids the use of unstable acid chlorides (common in the "linear" cyclization route) and instead utilizes a convergent C-N coupling. This approach uses commercially available, stable starting materials.

Retrosynthesis Target Target: 1-(5-Amino-2-methylphenyl) piperidin-2-one NitroInt Intermediate: 1-(2-Methyl-5-nitrophenyl) piperidin-2-one Target->NitroInt Nitro Reduction (H2, Pd/C) Reagents Starting Materials: 2-Bromo-4-nitrotoluene + Piperidin-2-one NitroInt->Reagents Goldberg Coupling (CuI, Ligand, Base)

Figure 1: Retrosynthetic logic prioritizing convergent assembly via C-N coupling.

Detailed Protocols

Step 1: Synthesis of 1-(2-Methyl-5-nitrophenyl)piperidin-2-one

Reaction Type: Copper-Catalyzed Amidation (Goldberg Reaction) Rationale: The ortho-methyl group on the aryl halide creates steric hindrance. Standard Ullmann conditions often fail here. We utilize a diamine ligand (DMEDA) to stabilize the copper species and facilitate the coupling at lower temperatures (110°C) than traditional methods.

Materials
ReagentEquiv.MW ( g/mol )Quantity (Example)Role
2-Bromo-4-nitrotoluene 1.0216.0321.6 gElectrophile
Piperidin-2-one 1.299.1311.9 gNucleophile
Copper(I) Iodide (CuI) 0.05190.450.95 gCatalyst
DMEDA 0.1088.150.88 gLigand
K3PO4 (Tribasic) 2.0212.2742.4 gBase
1,4-Dioxane --200 mLSolvent

Note: DMEDA = N,N'-Dimethylethylenediamine. Anhydrous solvent is critical.

Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a gentle stream of nitrogen, add 2-bromo-4-nitrotoluene , piperidin-2-one , CuI , and K3PO4 .

  • Solvent Addition: Add 1,4-dioxane via syringe.

  • Ligand Addition: Add DMEDA last. The solution should turn a deep blue/green color indicating complex formation.

  • Reaction: Heat the mixture to 110°C (reflux) for 16–24 hours. Monitor by HPLC or TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of the aryl bromide.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (100 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • The crude product is often pure enough for the next step.

    • If purification is needed: Recrystallize from Isopropanol/Water (1:1) . Dissolve in hot isopropanol, add water until turbid, and cool slowly to 4°C.

    • Yield Target: 75–85% (Yellow solid).

Step 2: Synthesis of 1-(5-Amino-2-methylphenyl)piperidin-2-one

Reaction Type: Heterogeneous Catalytic Hydrogenation Rationale: Pd/C catalyzed hydrogenation is the cleanest method for reducing nitro groups at scale, avoiding the heavy metal waste associated with Fe or Sn reductions.

Materials
ReagentEquiv.Quantity (Example)Role
Nitro Intermediate (from Step 1)1.023.4 g (approx)Precursor
10% Pd/C (50% wet)5 wt%1.2 gCatalyst
Methanol -250 mLSolvent
Hydrogen Gas (H2) ExcessBalloon/1 atmReductant
Protocol
  • Safety Check: Ensure all ignition sources are removed. Purge the vessel with nitrogen before introducing catalyst.

  • Setup: In a 1 L hydrogenation flask (or autoclave for larger scale), dissolve the Nitro Intermediate in Methanol .

  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Dry Pd/C can be pyrophoric. Use wet catalyst or add under an inert blanket.

  • Hydrogenation:

    • Purge the system with Nitrogen (3x), then with Hydrogen (3x).

    • Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1–3 bar in autoclave) at Room Temperature (20–25°C) .

  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor by HPLC (disappearance of nitro peak, appearance of amine).

  • Workup:

    • Purge the system with Nitrogen to remove excess Hydrogen.

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the filter cake with Methanol (50 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[1]

    • Crystallization: The product can be recrystallized from Ethyl Acetate/Heptane .

    • Yield Target: 90–95% (Off-white to pale brown solid).

Process Workflow & Controls

Workflow cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Reduction S1_React Reactants + CuI/DMEDA Reflux 110°C, 24h S1_Filter Filter (Celite) Remove Salts S1_React->S1_Filter S1_Cryst Crystallization (IPA/Water) S1_Filter->S1_Cryst S2_React H2 (1 atm) + Pd/C MeOH, RT, 6h S1_Cryst->S2_React Intermediate Solid S2_Filter Filter (Celite) Remove Catalyst S2_React->S2_Filter S2_Final Final Isolation (EtOAc/Heptane) S2_Filter->S2_Final

Figure 2: Integrated workflow for the two-step synthesis.

Analytical Data & Quality Control

To validate the synthesis, compare analytical results against these expected parameters:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.05 (s, 3H, Ar-CH3)
      
    • 
       1.80–2.40 (m, 4H, Piperidine CH2)
      
    • 
       3.50 (m, 2H, N-CH2)
      
    • 
       4.90 (br s, 2H, NH2) - Diagnostic for Step 2 completion
      
    • 
       6.40–7.00 (m, 3H, Aromatic protons)
      
  • HPLC Purity: >98.0% (Area %).

  • Appearance: Off-white crystalline solid.

References

  • Goldberg Reaction Conditions: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[1] Link

  • Apixaban Intermediate Synthesis: Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry. Link

  • Nitro Reduction Protocols: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • Target Molecule Data: PubChem Compound Summary for CID 20494978. National Center for Biotechnology Information. Link

Sources

Application

Technical Guide: Amide Coupling Strategies for 1-(5-Amino-2-methylphenyl)piperidin-2-one

Introduction & Structural Analysis[1] The molecule 1-(5-Amino-2-methylphenyl)piperidin-2-one represents a specialized aniline intermediate often encountered in the synthesis of Factor Xa inhibitors (analogous to the Apix...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1]

The molecule 1-(5-Amino-2-methylphenyl)piperidin-2-one represents a specialized aniline intermediate often encountered in the synthesis of Factor Xa inhibitors (analogous to the Apixaban scaffold) and other kinase inhibitors.

Structural Challenges

Before selecting a reagent, one must analyze the electronic and steric environment of the nucleophile (the amine):

  • Electronic Deactivation: As an aniline, the nitrogen lone pair is delocalized into the aromatic ring, significantly reducing nucleophilicity compared to aliphatic amines (

    
     ~4.6 vs ~10).
    
  • Steric Environment: The methyl group at the C2 position provides ortho-substitution relative to the piperidinone ring, forcing the piperidinone and phenyl ring out of coplanarity. While the amine at C5 is technically meta to the methyl group (and thus less sterically hindered than a C3 amine), the overall scaffold rigidity can impede the trajectory of attack on bulky carboxylic acids.

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the scale of the reaction and the "preciousness" of the carboxylic acid partner.

ReagentClassBest ApplicationProsCons
HATU Uronium SaltDiscovery Scale (<100 mg) Highest coupling success rate; fast kinetics for anilines.Expensive; difficult removal of byproducts (tetramethylurea); potential epimerization.
T3P (Propylphosphonic Anhydride)Cyclic AnhydrideProcess Scale (>1 g) & Difficult Substrates Water-soluble byproducts (easy workup); low toxicity; no epimerization; drives equilibrium.Requires specific bases (Pyridine/NMM); slower kinetics than HATU.
Ghosez's Reagent ChloroenamineAcid-Sensitive / Steric Bulk Generates acid chlorides under neutral conditions; excellent for very bulky acids.Moisture sensitive; reagent cost.
EDC / HOAt CarbodiimideRoutine / Cost-Sensitive Cheap; HOAt is superior to HOBt for anilines (faster rate).Often insufficient for electron-deficient anilines; urea byproduct removal can be tedious.

Decision Logic & Workflow

The following decision tree outlines the logical flow for selecting the optimal coupling strategy based on substrate properties.

CouplingLogic Start Start: Coupling 1-(5-Amino-2-methylphenyl)piperidin-2-one CheckAcid Is the Carboxylic Acid Sterically Hindered or Chiral? Start->CheckAcid Scale Reaction Scale? CheckAcid->Scale No T3P_Route Route A: T3P / Pyridine (High Yield, No Epimerization) CheckAcid->T3P_Route Yes (Chiral/Epimerizable) AcidCl_Route Route C: Acid Chloride (Ghosez or Oxalyl Cl) CheckAcid->AcidCl_Route Yes (Extremely Bulky) Scale->T3P_Route Scale-up (>1g) HATU_Route Route B: HATU / DIPEA (Fast, High Cost) Scale->HATU_Route Discovery (<100mg)

Caption: Decision matrix for aniline coupling. T3P is prioritized for scalability and chirality retention, while HATU is the "sledgehammer" for small-scale discovery.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Discovery Method (HATU)

Recommended for: First-time synthesis, HTS library generation.

Mechanism: HATU generates a highly reactive O-acyl(7-azabenzotriazole) ester. The aza-nitrogen in the triazole ring provides an intramolecular base effect (anchimeric assistance), significantly accelerating the reaction with the sluggish aniline.

Materials:

  • Amine: 1-(5-Amino-2-methylphenyl)piperidin-2-one (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M - 0.2 M)

Procedure:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Add DIPEA immediately. Stir for 5 minutes to pre-activate the acid (Solution often turns yellow/orange).

  • Add the Amine (1-(5-Amino-2-methylphenyl)piperidin-2-one) in one portion.

  • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1][2] If conversion is <50% after 4 hours, heat to 45°C.

  • Workup: Dilute with EtOAc, wash 3x with saturated

    
     (removes DIPEA), 2x with Water, 1x Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: The "Process & Green" Method (T3P)

Recommended for: Scale-up (>1g), chiral acids, and easier purification.

Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It does not generate explosive byproducts (unlike HOBt). Pyridine is the critical additive here; it acts as both a base and a nucleophilic catalyst.

Materials:

  • Amine: 1-(5-Amino-2-methylphenyl)piperidin-2-one (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (2.5 - 4.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF (Concentration 0.2 M - 0.5 M)

Procedure:

  • Charge the reaction vessel with Carboxylic Acid , Amine , and Solvent .

  • Cool to 0°C (optional, but recommended for chiral acids).

  • Add Pyridine .[3]

  • Add T3P solution dropwise over 5–10 minutes.

  • Allow to warm to Room Temperature.

    • Note: T3P reactions on anilines are often slower. Stirring overnight (12–16h) is standard.

    • Optimization: If sluggish, heat to 50–60°C. T3P is thermally stable.

  • Workup (The "Magic" Step): Add water. The T3P byproducts are water-soluble propylphosphonic acid derivatives.

  • Separate layers. Wash organic layer with 1M HCl (to remove Pyridine/unreacted amine), then

    
    , then Brine.
    
  • Concentrate. Often yields pure product without chromatography.

Troubleshooting & QC

Common Failure Modes
  • No Reaction (Starting Material Recovered):

    • Cause: The aniline is too electron-deficient or the acid is too bulky.

    • Solution: Switch to Acid Chloride generation. Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to convert the acid to acid chloride in situ, then add the aniline and pyridine. This is more reactive than HATU.

  • Epimerization (For Chiral Acids):

    • Cause: Over-activation by HATU or high base concentration.

    • Solution: Switch to T3P at 0°C with Pyridine. Avoid DIPEA/DMF in this case.

Analytical Checkpoints
  • 1H NMR: Look for the amide -NH proton shift. In these anilides, the amide proton is typically deshielded (8.0 – 10.0 ppm) due to the aromatic ring.

  • LCMS: Watch for the mass of the "Activated Ester" (e.g., Acid + OBt mass) if the reaction stalls. This indicates the amine is not nucleophilic enough to displace the leaving group.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Pinto, D. J. P., et al. (2007). "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Provides context on the aniline scaffold utility).

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(5-Amino-2-methylphenyl)piperidin-2-one

This guide provides in-depth technical support for the purification of 1-(5-Amino-2-methylphenyl)piperidin-2-one by column chromatography. It is designed for researchers, scientists, and drug development professionals, o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 1-(5-Amino-2-methylphenyl)piperidin-2-one by column chromatography. It is designed for researchers, scientists, and drug development professionals, offering practical solutions and troubleshooting advice in a direct question-and-answer format.

Section 1: Understanding the Challenge & Initial Considerations (FAQs)

The purification of 1-(5-Amino-2-methylphenyl)piperidin-2-one presents a unique challenge due to its bifunctional nature. The molecule contains a basic aromatic amine, which is prone to strong, often irreversible, interaction with the acidic silanol groups of standard silica gel, and a polar lactam (a piperidin-2-one ring), which influences its overall polarity and solubility. These interactions can lead to poor recovery, significant peak tailing, and even on-column degradation.[1][2] This guide will help you navigate these challenges.

Q1: My compound is streaking badly on a standard silica TLC plate. Why is this happening?

A: This is the most common issue for basic compounds like your target molecule. The primary amine group (-NH2) is basic and forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This causes a portion of your compound to "stick" to the stationary phase, leading to the characteristic elongated or "streaking" spot. This observation on a TLC plate is a strong indicator that you will face significant challenges, such as poor separation and low yield, if you use a standard silica gel column without modifications.[3]

Q2: Should I use normal-phase or reversed-phase chromatography?

A: The choice depends on your compound's specific properties and the impurities you need to remove. Both approaches are viable but require different strategies.

  • Normal-Phase (Polar Stationary Phase, Non-polar Mobile Phase): This is often the first choice for organic chemists. However, due to the basicity of the amine, you must modify the system. This typically involves using an amine-deactivated stationary phase or adding a basic modifier to your mobile phase.[1][2]

  • Reversed-Phase (Non-polar Stationary Phase, Polar Mobile Phase): This can be an excellent alternative, especially for polar compounds.[4] In reversed-phase, the basic amine can be protonated at an acidic or neutral pH, which can sometimes improve peak shape. However, controlling the pH of the mobile phase is critical for reproducible results.[5][6]

The following diagram outlines a decision-making workflow for selecting your starting point.

MethodSelection start Start: Crude Sample of 1-(5-Amino-2-methylphenyl)piperidin-2-one check_impurities Analyze Impurities: Are they more or less polar? start->check_impurities np_path Less Polar Impurities check_impurities->np_path Mainly non-polar impurities rp_path More Polar Impurities or Water-Soluble check_impurities->rp_path Mainly polar impurities np_method Choose Normal-Phase (Modified) np_path->np_method np_details Strategy: - Use basic modifier (e.g., TEA) - Or use Amine-functionalized silica np_method->np_details rp_method Choose Reversed-Phase rp_path->rp_method rp_details Strategy: - Use C18 or Phenyl-Hexyl silica - Control mobile phase pH rp_method->rp_details

Caption: Decision workflow for chromatography method selection.

Q3: How can I quickly check if my compound is stable on silica gel?

A: Before committing to a large-scale column, perform a simple stability test using a TLC plate.[3]

  • Dissolve a small amount of your crude material in a suitable solvent.

  • Spot the solution onto a silica TLC plate.

  • Let the plate sit on the benchtop, exposed to air, for 1-2 hours.

  • Develop the plate using a moderately polar solvent system.

  • Examine the developed plate under UV light. If you see new spots or significant streaking originating from the baseline that wasn't present in the initial crude analysis, your compound is likely degrading on the acidic silica surface.[4]

Section 2: Method Development & Optimization

This section provides guidance on developing a robust purification protocol.

Q4: I've chosen normal-phase chromatography. What is a good starting solvent system and how do I use a basic modifier?

A: A good starting point for many nitrogen-containing compounds is a solvent system of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes . Because your compound is quite polar, a DCM/MeOH system is likely more appropriate.[4]

Crucially, you must add a basic modifier. Triethylamine (TEA) is the most common choice.

  • Protocol for Modifier Addition: Add 0.5% to 1% TEA by volume to your entire mobile phase. For example, for 500 mL of eluent, add 2.5 to 5 mL of TEA.[7]

  • Why it Works: The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites on the silica. This effectively "masks" the acidic sites, allowing your compound to travel through the column without strong, undesirable interactions, resulting in sharper peaks and better recovery.[2]

Q5: My compound is not moving off the baseline even with 10% MeOH in DCM (with 1% TEA). What should I do?

A: This indicates your compound is very polar and strongly adsorbed. You need to increase the polarity of the mobile phase.

  • Increase Methanol Concentration: Gradually increase the percentage of methanol. You can try 15% or even 20% MeOH in DCM. Always maintain the 1% TEA in your solvent mixture.

  • Use a Stronger Modifier: In some cases, a solution of ammonium hydroxide in methanol can be more effective than TEA. You can prepare a stock solution of 2-10% ammonium hydroxide in methanol and use this as your polar component in DCM.[3]

Q6: I'm considering an amine-functionalized silica column. What are the advantages?

A: Amine-functionalized silica columns are an excellent, though more expensive, alternative to using mobile phase additives.[8]

  • Mechanism: The silica surface is covalently bonded with an amino-propyl group. This permanently masks the acidic silanols, providing a mildly basic surface environment.[1]

  • Advantages:

    • Eliminates the need to add volatile amines like TEA to your eluent, simplifying fraction work-up.

    • Often provides superior peak shape and reproducibility for basic compounds.[1][9]

    • Can be used with simple hexane/ethyl acetate solvent systems.[1]

Q7: How do I develop a method for reversed-phase chromatography for this compound?

A: For reversed-phase, you will use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water and acetonitrile or methanol).

  • Control the pH: The retention of your amine will be highly dependent on the mobile phase pH. At a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid), the amine will be protonated (R-NH3+), making it more polar and likely to elute faster. At a higher pH (e.g., using a buffer like ammonium bicarbonate at pH 8-10), the amine will be in its neutral, free-base form (R-NH2), making it more hydrophobic and thus more retained on the C18 column.[2][6]

  • Start with a Gradient: A good starting point is a gradient of 5% to 95% Acetonitrile in Water (with a consistent buffer/pH modifier throughout) over 20-30 minutes to determine the approximate elution conditions.[5]

  • Optimize: Once you know the approximate acetonitrile percentage where your compound elutes, you can switch to an isocratic (constant solvent percentage) method for better separation.

Parameter Normal-Phase (with TEA) Reversed-Phase (pH controlled)
Stationary Phase Standard Silica GelC18-functionalized Silica
Mobile Phase Non-polar (e.g., DCM/MeOH)Polar (e.g., Water/Acetonitrile)
Key Modifier 0.5-1% Triethylamine (TEA)pH buffer (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate)
Mechanism Adsorption. TEA blocks acidic sites.Partitioning. pH controls ionization and hydrophobicity.
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Table 1: Comparison of Normal-Phase and Reversed-Phase Strategies.

Section 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses specific issues in a Q&A format.

Troubleshooting problem_streaking Problem: Peak Tailing / Streaking cause_acid Cause: Acidic Silica Interaction problem_streaking->cause_acid cause_overload Cause: Column Overloading problem_streaking->cause_overload problem_no_elution Problem: Compound Stuck at Baseline cause_polarity_low Cause: Mobile Phase Polarity Too Low problem_no_elution->cause_polarity_low problem_poor_sep Problem: Poor Separation from Impurity cause_polarity_high Cause: Mobile Phase Polarity Too High problem_poor_sep->cause_polarity_high sol_decrease_polar Solution: Decrease % of Polar Solvent problem_poor_sep->sol_decrease_polar sol_change_system Solution: Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) problem_poor_sep->sol_change_system sol_add_tea Solution: Increase/Add TEA (to 1-2%) cause_acid->sol_add_tea sol_reduce_load Solution: Reduce Sample Load cause_overload->sol_reduce_load sol_increase_polar Solution: Increase % of Polar Solvent (MeOH) cause_polarity_low->sol_increase_polar

Caption: A logical troubleshooting workflow for common issues.

Q8: My fractions are pure, but my total yield after the column is very low. Where did my compound go?

A: This is a classic sign of irreversible binding to the column. If you did not use a basic modifier (like TEA) or used an insufficient amount, a significant portion of your basic amine compound has likely remained stuck to the acidic silica gel. Unfortunately, this material is often unrecoverable. Always ensure your system is properly basified before loading your compound.

Q9: I used TEA, but my peaks are still tailing slightly. What else can I do?

A: If tailing persists even with TEA, consider the following:

  • Increase TEA Concentration: You can cautiously increase the TEA concentration to 1.5% or even 2%.

  • Column Overloading: You may have loaded too much material onto the column. Tailing is a classic symptom of overloading. Reduce the sample load relative to the amount of silica gel (a common rule of thumb is a 1:50 to 1:100 mass ratio of compound to silica).

  • Pre-treat the Silica: You can pre-treat the silica gel itself before packing the column. Make a slurry of the silica in your starting eluent (containing TEA), stir for 15-20 minutes, and then pack the column. This ensures all acidic sites are neutralized before your compound is introduced.[7]

Q10: Can I use a solvent system containing ammonia?

A: Yes, solvent systems containing ammonia can be very effective for highly basic or polar compounds that are difficult to elute.[1][3] A common method is to use Dichloromethane as the main solvent with a polar modifier prepared by saturating Methanol with ammonia gas or by using a commercially available 7N solution of ammonia in methanol. Start with a low percentage (1-2%) of the ammonia/methanol solution in DCM and increase as needed. Be aware that this is a highly aggressive solvent system and should be handled in a fume hood.

Section 4: Detailed Experimental Protocol

Protocol 1: Normal-Phase Purification with Triethylamine Modifier

This protocol assumes a starting point for purifying ~500 mg of crude 1-(5-Amino-2-methylphenyl)piperidin-2-one.

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your crude material.

    • On a TLC plate, test various ratios of Dichloromethane (DCM) and Methanol (MeOH). Into each developing chamber/beaker, add 1% Triethylamine (TEA) to the solvent mixture.

    • Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point might be 5% MeOH in DCM + 1% TEA.

  • Column Preparation (Slurry Packing):

    • For 500 mg of crude material, use approximately 25-50 g of silica gel (1:50 to 1:100 ratio).

    • In a beaker, make a slurry of the silica gel in your chosen starting eluent (e.g., 94:5:1 DCM/MeOH/TEA).

    • Pour the slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your 500 mg of crude material in a minimal amount of a strong solvent like DCM or MeOH.

    • Add ~1-2 g of fresh silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

    • Carefully add this powder to the top of the sand layer in your packed column. Add another thin layer of sand on top.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions.

    • If your compound is eluting too slowly, you can gradually increase the polarity by increasing the percentage of MeOH (always maintaining the 1% TEA). This is known as a step-gradient elution.[10]

  • Work-up:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator. The TEA is volatile and should co-evaporate with the solvent.

References

  • LC Troubleshooting. (2014). Retaining Polar Compounds. LCGC Europe. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Tseng, F. G., & Lu, C. Y. (2001). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Journal of Chromatography A, 927(1-2), 113-120. [Link]

  • Mohammad, A., Ajmal, M., & Anwar, S. (1992). Sorption Behavior of Aromatic Amines on Impregnated Silica Gel Layers. Journal of Chromatographic Science, 30(10), 409-413. [Link]

  • Mohammad, A., Ajmal, M., & Anwar, S. (1992). Sorption Behavior of Aromatic Amines on Impregnated Silica Gel Layers. Journal of Liquid Chromatography, 15(6), 945-959. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Google Patents. (2013).
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). [Link]

  • Sane, R. T., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 39-43. [Link]

  • HELIX Chromatography. (n.d.). Access our Mixed-Mode Universe. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Biotage. (2023). Straight Answers: Best column for amine purification. YouTube. [Link]

  • ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? [Link]

Sources

Optimization

Technical Support Center: Stability of 1-(5-Amino-2-methylphenyl)piperidin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 1-(5-Amino-2-methylphenyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 1-(5-Amino-2-methylphenyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under basic conditions. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you in your experimental design and data interpretation.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial questions regarding the handling and stability of 1-(5-Amino-2-methylphenyl)piperidin-2-one in basic environments.

Q1: What is the primary stability concern for 1-(5-Amino-2-methylphenyl)piperidin-2-one under basic conditions?

A1: The principal stability issue is the hydrolysis of the lactam (cyclic amide) ring. The piperidin-2-one structure contains a six-membered lactam ring, which is susceptible to cleavage by nucleophilic attack from hydroxide ions (OH⁻) present in basic solutions. This reaction is a classic example of base-catalyzed amide hydrolysis. While six-membered δ-lactams are generally more stable than smaller, more strained rings (like β-lactams), they will still readily hydrolyze under sufficiently basic conditions, especially with the application of heat.[1][2]

Q2: What is the expected major degradation product following exposure to a strong base?

A2: The hydrolysis of the lactam ring results in its opening to form the corresponding amino acid. Specifically, the reaction will yield 4-amino-N-(5-amino-2-methylphenyl)pentanamide . This is the primary degradant you should expect to see in your analytical runs. The reaction mechanism is detailed further in the "Mechanistic Deep Dive" section of this guide.

Q3: I need to design a forced degradation study for this compound. What are the standard basic stress conditions?

A3: Forced degradation, or stress testing, is a critical step to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[3][4][5] For basic hydrolysis, a typical starting point would be:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH)

  • Temperature: 60°C

  • Duration: Monitor over a 24-hour period, taking samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[6]

The goal is to achieve 5-20% degradation of the parent compound. If you observe degradation exceeding 30% in the initial time points, you should use milder conditions (e.g., lower temperature, lower NaOH concentration, or shorter exposure time).[4]

Q4: What analytical techniques are best suited for monitoring this degradation?

A4: A combination of chromatographic techniques is ideal.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse method for quantifying the disappearance of the parent compound and the appearance of the degradant(s). A stability-indicating method must be developed that can resolve the parent compound from all degradation products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying the degradation products.[6] By comparing the mass-to-charge ratio (m/z) of the new peaks in your chromatogram to the expected mass of the hydrolyzed product, you can confirm its identity. LC-MS is also crucial for detecting non-UV active or volatile degradants that might be missed by UV detection alone.[7]

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
"I see multiple unexpected peaks in my HPLC chromatogram, not just one degradant." 1. Secondary Degradation: The primary ring-opened product may be unstable and degrading further. 2. Oxidation: The aromatic amino group could be susceptible to oxidation, especially if the solution is not de-gassed or if trace metals are present. 3. Impurity in Starting Material: The peaks may have been present in the original sample and are now resolved from the parent peak.1. Use LC-MS to identify all major peaks. This will help you propose a complete degradation pathway. 2. Run a control experiment under inert atmosphere (e.g., nitrogen blanket) to see if oxidative peaks are suppressed. 3. Always run a T=0 (time zero) sample of your compound dissolved in the reaction medium before applying stress to establish a baseline chromatogram.
"My mass balance is low. The decrease in the parent compound doesn't match the increase in the degradant peak." 1. Formation of Non-UV Active Products: The degradant may have a poor chromophore or no chromophore at the wavelength you are monitoring. 2. Formation of Volatile Degradants: Small molecules may have been formed that are lost during sample preparation or analysis. 3. Adsorption to Surfaces: The parent compound or degradants may be adsorbing to the walls of your sample vials.1. Use a mass-sensitive detector (like MS) in parallel with UV. This allows for detection regardless of UV absorbance.[6] 2. If volatile products are suspected, consider using headspace Gas Chromatography (GC) for analysis. 3. Use silanized glassware or low-adsorption vials to minimize surface interactions.[6]
"The retention times of my peaks are shifting between injections." 1. Inadequate pH Control: Injecting a highly basic sample directly onto a standard silica-based C18 column can damage the stationary phase and cause shifts. 2. Inconsistent Mobile Phase: The composition of your mobile phase may not be consistent or may be degrading over time. 3. Column Temperature Fluctuation: The ambient temperature of the lab may be changing, affecting retention.1. CRITICAL: Neutralize your samples with an equivalent amount of acid (e.g., HCl or formic acid) before injection. This protects the column and ensures reproducible chromatography.[4] 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Use a column oven to maintain a constant and stable temperature for your analytical column.[6]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experimental work.

Protocol 1: Forced Degradation under Basic Conditions

This protocol outlines the procedure for stress testing the stability of 1-(5-Amino-2-methylphenyl)piperidin-2-one.

Step Procedure Rationale (Expertise & Experience)
1. Sample Preparation Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).A stock solution ensures accurate and consistent starting concentrations for all stress and control samples.
2. Stress Condition Setup In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.This creates the target stress environment. A parallel "control" sample should be prepared by mixing 1 mL of stock with 1 mL of water.
3. Incubation Place the stress and control vials in a temperature-controlled water bath or oven set to 60°C.Elevated temperature accelerates the rate of degradation, allowing for observation within a practical timeframe (hours vs. days).[6]
4. Time Point Sampling Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).This allows for the kinetic monitoring of the degradation process.
5. Neutralization Immediately after withdrawal, add an equimolar amount of acid (e.g., 100 µL of 0.1 M HCl) to the aliquot. Vortex to mix.This is a critical self-validating step. It stops the degradation reaction instantly, ensuring the sample composition reflects the exact time point. It also protects the HPLC column.
6. Analysis Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.Dilution ensures the concentration is within the linear range of the detector.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.

Parameter Starting Condition Optimization Goal
Column C18, 150 x 4.6 mm, 5 µmStandard starting point for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the amino groups, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate.A gradient is essential to elute both the polar degradant (which will elute early) and the less polar parent compound (which will elute later).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CUsing a column oven ensures retention time stability.[6]
Detection UV Diode Array Detector (DAD) at 254 nm and a secondary wavelength based on the compound's UV max.DAD allows for monitoring at multiple wavelengths and performing peak purity analysis to ensure peaks are not co-eluting.

Part 4: Mechanistic Deep Dive & Visualization

Understanding the reaction mechanism is key to predicting stability and interpreting results. The primary degradation route is the base-catalyzed hydrolysis of the lactam's amide bond.

Mechanism Steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the basic solution attacks the electrophilic carbonyl carbon of the lactam.

  • Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.

  • Ring Opening: The tetrahedral intermediate collapses. The C-N bond of the lactam ring is cleaved, as the resulting amide anion is a better leaving group than the hydroxide ion.

  • Protonation: The newly formed amide anion is quickly protonated by water, yielding the final ring-opened amino acid product.

G cluster_0 A 1-(5-Amino-2-methylphenyl)piperidin-2-one B Tetrahedral Intermediate A->B  1. Nucleophilic Attack (OH⁻)   C Ring-Opened Product (4-amino-N-(5-amino-2-methylphenyl)pentanamide) B->C  2. Ring Opening & Protonation (H₂O)  

Caption: Hypothesized degradation pathway via base-catalyzed hydrolysis.

G prep 1. Prepare Stock Solution (1 mg/mL) stress 2. Mix with 0.2 M NaOH (Incubate at 60°C) prep->stress sample 3. Withdraw Aliquots (T = 0, 2, 4... hrs) stress->sample neutralize 4. Neutralize with 0.1 M HCl (Quench Reaction) sample->neutralize analyze 5. Dilute and Analyze (HPLC-UV / LC-MS) neutralize->analyze

Caption: General experimental workflow for a forced degradation study.

References

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Lactam Hydrolysis. YouTube. [Link]

  • Piperidine degradation by M. aurum MO1. ResearchGate. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • 1-(5-amino-2-methylphenyl)piperidin-2-one. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

Sources

Troubleshooting

Troubleshooting cyclization reactions for piperidin-2-one derivatives

Welcome to the technical support center for the synthesis of piperidin-2-one (also known as δ-valerolactam) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidin-2-one (also known as δ-valerolactam) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical cyclization step to form this prevalent heterocyclic scaffold. Piperidin-2-ones are not only key intermediates in the synthesis of piperidines but are also core structures in numerous pharmaceuticals and natural products.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental failures and provide robust, actionable protocols to overcome them.

Section 1: Troubleshooting Low Reaction Yield

Low yield is the most frequently reported issue in lactamization reactions. The primary cause is the competition between the desired intramolecular cyclization and undesired intermolecular polymerization or side reactions.

Q1: My cyclization reaction is giving a very low yield of the desired piperidin-2-one, and I'm recovering mostly unreacted starting material or a complex mixture. What is the first step in troubleshooting?

The first step is to diagnose the root cause by systematically evaluating the reaction parameters. Low conversion or the formation of multiple products points toward issues with reaction kinetics, catalyst efficiency, or competing reaction pathways.

A logical workflow is essential for efficiently identifying the problem.

low_yield_troubleshooting start Low Yield of Piperidin-2-one check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Is starting material consumed? start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No high_conversion Problem: High Conversion, but Low Yield of Product check_conversion->high_conversion Yes cause_kinetics Possible Cause: Slow Reaction Kinetics low_conversion->cause_kinetics cause_catalyst Possible Cause: Catalyst Inactivity low_conversion->cause_catalyst solution_temp Solution: Increase Temperature / Extend Time cause_kinetics->solution_temp solution_catalyst Solution: Verify Catalyst/Reagent Quality & Loading cause_catalyst->solution_catalyst check_byproducts Identify Byproducts Are they oligomers/polymers? high_conversion->check_byproducts oligomers Cause: Intermolecular Oligomerization check_byproducts->oligomers Yes side_reactions Cause: Competing Side Reactions (e.g., elimination, rearrangement) check_byproducts->side_reactions No solution_dilution Solution: Implement High-Dilution Conditions oligomers->solution_dilution solution_conditions Solution: Re-optimize Conditions (See Section 2) side_reactions->solution_conditions

Caption: Troubleshooting workflow for low reaction yield.
Q2: My analysis shows significant formation of dimers and higher-order oligomers. How can I favor the intramolecular cyclization?

This is a classic problem of reaction kinetics. The intramolecular cyclization is a first-order process, while intermolecular oligomerization is a second-order process. Therefore, the rate of the desired reaction is proportional to the concentration of the substrate, whereas the rate of the undesired reaction is proportional to the square of the concentration.

Core Strategy: High-Dilution Conditions.

By significantly lowering the concentration of the starting material, you can dramatically suppress the rate of the intermolecular reaction while only linearly decreasing the rate of the intramolecular cyclization. This is the most effective strategy to combat oligomerization.[3]

ParameterStandard ConditionsHigh-Dilution ConditionsRationale
Concentration 0.1 - 1.0 M0.001 - 0.01 MFavors first-order intramolecular cyclization over second-order intermolecular reactions.[3]
Method of Addition All reagents added at once.Slow addition of the substrate to the reaction vessel via a syringe pump.Maintains a pseudo-low concentration of the reactive species throughout the reaction.
Solvent Volume Minimal volume for dissolution.Large solvent volume.Physically separates substrate molecules, reducing the frequency of intermolecular collisions.

Protocol 1: Implementing High-Dilution Cyclization

  • Setup: In a large, round-bottom flask equipped with a magnetic stirrer and reflux condenser (if heating), add the total volume of solvent required to achieve the target low concentration (e.g., 1-10 mM). Add any catalysts or reagents that are not the cyclization precursor.

  • Precursor Solution: Dissolve the linear amino acid or corresponding ester precursor in a small amount of the same solvent in a separate flask or syringe.

  • Slow Addition: Using a syringe pump, add the precursor solution to the vigorously stirred reaction flask over a prolonged period (e.g., 4-12 hours).

  • Reaction: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-24 hours) to ensure complete conversion.

  • Monitoring: Monitor the reaction by TLC or LC-MS, analyzing for the disappearance of the starting material and the appearance of the desired piperidin-2-one.

Q3: I've tried high dilution, but my yield is still low with poor conversion. What should I investigate next?

If conversion is low even after extended reaction times, the issue likely lies with the reaction conditions or catalyst activity.

1. Reaction Temperature: The cyclization of amino acids to lactams is often an equilibrium process that requires thermal energy to overcome the activation barrier and drive off the water byproduct.

  • Problem: The reaction temperature may be too low for the amide bond formation to occur efficiently.

  • Solution: Gradually increase the reaction temperature in 10-20°C increments. Many thermal condensations of 5-aminopentanoic acid derivatives are performed at high temperatures (140-200°C) in solvents like toluene, xylene, or DMSO.[4]

  • Caution: Excessively high temperatures can lead to degradation or side reactions. The optimal temperature is a balance between reaction rate and stability.[5][6] For enzyme-catalyzed reactions, exceeding the optimal temperature can cause irreversible denaturation.[7]

2. Catalyst/Promoter Issues: Many modern cyclization methods rely on catalysts or promoters to proceed under milder conditions.[8][9]

  • Problem: The catalyst may be inactive, poisoned by impurities, or used at an insufficient loading.

  • Solution:

    • Verify Quality: Use a fresh bottle of the catalyst or reagent. Some catalysts, particularly organometallics, can be sensitive to air and moisture.[10]

    • Increase Loading: Perform a screen by incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol% and 20 mol%).

    • Check for Impurities: Ensure starting materials and solvents are pure and anhydrous, as impurities can poison sensitive catalysts.[10] For example, residual acid or base from a previous step can neutralize the catalyst.

Section 2: Managing Unwanted Side Products

Even with good conversion, the formation of side products can significantly lower the isolated yield. Identifying these byproducts is key to modifying the reaction conditions to suppress their formation.

side_reactions cluster_paths Reaction Pathways start Linear Precursor (e.g., 5-aminopentanoic acid ester) intramolecular Desired Pathway Intramolecular Cyclization start->intramolecular k_intra (1st order) intermolecular Side Pathway Intermolecular Dimerization start->intermolecular k_inter (2nd order) elimination Side Pathway Elimination start->elimination k_elim product Piperidin-2-one intramolecular->product dimer Linear Dimer / Polymer intermolecular->dimer alkene Unsaturated Byproduct elimination->alkene

Caption: Competing reaction pathways in piperidin-2-one synthesis.
Q4: My mass spec analysis shows a product that has lost a molecule of water or H-X, but it's not the lactam. What is happening?

This often points to an elimination reaction, which is a common side pathway, especially under harsh acidic or basic conditions or at high temperatures. For example, if your precursor has a leaving group at the 4- or 5-position, you might form a cyclic imine or an unsaturated linear amide. Radical-mediated cyclizations can also produce linear alkenes as byproducts.[2][11]

  • Strategy 1: Lower the Temperature: As a rule of thumb, elimination reactions have a higher activation energy than substitutions or cyclizations and are thus favored at higher temperatures. Reducing the reaction temperature may suppress the elimination pathway.

  • Strategy 2: Modify pH: If using strong acid or base catalysis, consider a milder promoter. For example, some aza-Prins cyclizations can be promoted by various acids, and screening different pKa values can minimize side reactions.[4]

  • Strategy 3: Change the Catalyst System: If a specific catalyst is promoting elimination (e.g., some Lewis acids), switching to an alternative cyclization method such as a photocatalytic or enzymatic approach might be beneficial.[12]

Q5: I'm observing the formation of a five-membered ring (pyrrolidin-2-one derivative) instead of the expected six-membered piperidin-2-one. Why does this ring contraction occur?

Ring contraction can occur under specific conditions, particularly in reactions involving rearrangements or intermediates that can cyclize via different pathways. For instance, some cascade reactions involving piperidine derivatives can selectively lead to pyrrolidin-2-ones.[13]

  • Causality: This is often dictated by the stability of the transition state. A 5-exo-trig cyclization is generally kinetically favored over a 6-endo-trig cyclization according to Baldwin's rules, though exceptions are common. The specific mechanism of your reaction is critical here.

  • Troubleshooting:

    • Review the Mechanism: Understand the proposed mechanism for your specific reaction. Does it involve an intermediate that could plausibly lead to a five-membered ring?

    • Change the Solvent: The solvent can influence the transition state geometry and stability. Switching from a polar aprotic (e.g., DMF) to a nonpolar solvent (e.g., toluene) can sometimes alter the product ratio.[14]

    • Modify Substituents: The electronic and steric nature of the substituents on your linear precursor can direct the cyclization pathway. This is more of a re-design strategy than a simple troubleshooting step.

Section 3: Purification Challenges

Successfully synthesizing your product is only half the battle. Isolating it in high purity is often a significant challenge, especially with basic nitrogen heterocycles.

Q6: My piperidin-2-one derivative streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I fix this?

This is a very common problem. The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[15] This strong interaction leads to peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column.

Solutions for Improved Chromatography

MethodProtocolRationale
Mobile Phase Modification Add a basic modifier to the eluent, such as 0.5-2% triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol.[15]The basic additive neutralizes the acidic silanol sites on the silica, preventing strong interaction with the basic product and allowing for sharper peaks.
Alternative Stationary Phase Use basic or neutral alumina, or amine-deactivated silica gel as the stationary phase.[15]These stationary phases have fewer acidic sites, inherently reducing the problematic interactions with basic analytes.
Reverse-Phase Chromatography For less polar derivatives, use C18 silica with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like 0.1% TFA or formic acid.[15]In this mode, the piperidine nitrogen is protonated by the acidic modifier, improving its solubility in the polar mobile phase and leading to better peak shape.

Protocol 2: General Acid-Base Extraction for Crude Workup

This technique is excellent for a preliminary bulk purification to remove neutral or acidic impurities before chromatography.[16]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic piperidin-2-one will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer. Wash the original organic layer again with fresh 1 M HCl to ensure complete extraction.

  • Basification: Combine the acidic aqueous layers in a clean flask and cool in an ice bath. Slowly add a base (e.g., 10 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10).

  • Re-extraction: The deprotonated, neutral piperidin-2-one will now be less soluble in water. Extract it back into an organic solvent (e.g., 3x with DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Frequently Asked Questions (FAQs)
  • Q: My starting material, 5-aminopentanoic acid, is zwitterionic and poorly soluble in organic solvents. How can I run the cyclization?

    • A: A common strategy is to first convert the amino acid to an ester (e.g., methyl or ethyl ester). The resulting amino ester hydrochloride salt can be neutralized in situ or prior to the reaction, rendering it soluble in organic solvents for cyclization. Alternatively, high-temperature thermal condensation can sometimes be performed without a solvent or in a high-boiling polar aprotic solvent like DMSO.

  • Q: Can I use microwave irradiation to speed up my cyclization reaction?

    • A: Yes, microwave synthesis is an excellent technique for accelerating thermally driven cyclization reactions. It can dramatically reduce reaction times from hours to minutes.[4] However, it's crucial to perform initial small-scale screening, as the high temperatures can also accelerate decomposition or side reactions.

  • Q: How do I remove a persistent pyridine impurity from my piperidine-based product?

    • A: Simple distillation is often ineffective due to the formation of an azeotrope.[15] A highly effective chemical method is purification via salt formation. Piperidine is a stronger base than pyridine and will selectively react with CO₂ gas bubbled through the solution to form a solid piperidine carbonate salt, which can be filtered off. Pyridine remains in the filtrate. The free piperidine can then be regenerated by treating the salt with a strong base.[15]

References
  • Shu, W. et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

  • de Bruin, B. et al. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Angewandte Chemie International Edition. (URL not directly available, concept cited in[11])

  • Li, A. et al. (2021). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2019). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. ResearchGate. Available at: [Link]

  • Nagornova, N. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]

  • Callery, P.S. & Geelhaar, L.A. (1984). Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse. Journal of Neurochemistry. Available at: [Link]

  • Riera, A. et al. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

  • Sjöberg, J. (2022). Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine. Diva-Portal.org. Available at: [Link]

  • Kumar, S. et al. (2019). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

  • Thomson, R.J. et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Cullmann, W. & Dick, W. (1990). Influence of temperature on beta-lactamase production and outer membrane proteins in gram-negative rods. Chemotherapy. Available at: [Link]

  • Al-Abri, S. et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science. Available at: [Link]

  • Tulkens, P.M. et al. (2000). Influence of temperature on the degradation of selected β-lactams. ResearchGate. Available at: [Link]

  • Choi, E. et al. (2023). Effect of temperature on the enzymatic activity of lactase in breaking down lactose. The Expedition - UBC Library. Available at: [Link]

  • Ivanov, I. et al. (2011). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. Available at: [Link]

  • Al-Hadedi, A.A.M. & Al-Ghorbani, M.F.F. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]

  • Kumar, S. et al. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, G. et al. (2018). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC. Available at: [Link]

  • Nagornova, N. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • DTIC (2025). Piperidine Synthesis. DTIC. Available at: [Link]

  • Google Patents (2014). A kind of preparation method of 2-piperidone. Google Patents.
  • Shu, W. et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

  • Clarke, C.J. (2013). Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Bath. (URL not directly available, used for general chemical principles).

Sources

Optimization

Handling moisture sensitivity in piperidinone intermediates

Technical Support Center: Moisture Management in Piperidinone Scaffolds Subject: Handling, Storage, and Troubleshooting for Moisture-Sensitive Piperidinone Intermediates Case ID: PIP-H2O-GUIDE-001 Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Management in Piperidinone Scaffolds

Subject: Handling, Storage, and Troubleshooting for Moisture-Sensitive Piperidinone Intermediates Case ID: PIP-H2O-GUIDE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Piperidinones (specifically 4-piperidinone and its


-lactam  analogs) are ubiquitous scaffolds in the synthesis of opioids (e.g., fentanyl derivatives), anticoagulants (e.g., apixaban), and kinase inhibitors.[1][2][3] However, their utility is frequently compromised by moisture-induced degradation and equilibrium shifts.[1][2]

This guide addresses the three critical failure modes associated with moisture:

  • Oligomerization: The instability of the 4-piperidinone free base.

  • Equilibrium Inhibition: Water interference in reductive aminations (imine formation).[1]

  • Analytical Artifacts: False-high water readings in Karl Fischer (KF) titration due to ketal formation.[1]

Module 1: The Nature of the Sensitivity

Q: Why is my 4-piperidinone monohydrate hydrochloride stable, but the free base turns into a gum?

A: This is a classic issue of nucleophilic self-condensation . Commercially available 4-piperidinone hydrochloride monohydrate is stable because the nitrogen is protonated (


), preventing it from acting as a nucleophile.[1][2] The hydrate water molecule stabilizes the crystal lattice.

When you "free base" the compound, you generate a reactive secondary amine and a ketone on the same molecule.[2] In the presence of trace moisture or upon standing, the amine of one molecule attacks the ketone of another, leading to dimerization (gem-diamine formation) or polymerization.[2]

The Rule: Never store 4-piperidinone free base. Generate it in situ or use it immediately after isolation.[1]

Module 2: Reaction Troubleshooting (Reductive Amination)

Q: I am performing a reductive amination with 4-piperidinone, but the conversion is stalled at 60%. NMR shows starting material.[1] Why?

A: The reaction proceeds via an imine (Schiff base) intermediate. This step is an equilibrium process that releases one equivalent of water:


[2]

If the water is not removed, the equilibrium favors the ketone (starting material). Furthermore, if you are using the monohydrate HCl salt , you are introducing water right at the start.[1][2]

Troubleshooting Protocol: The "Dry" Reductive Amination

Objective: Drive imine formation to completion by chemical water scavenging.

  • Solvent Selection: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] Avoid methanol initially if using water scavengers like Ti(OiPr)

    
    .[1]
    
  • The Scavenger:

    • Standard: Add Activated 4Å Molecular Sieves (powdered) directly to the reaction flask (approx. 200 mg per mmol of substrate).

    • Aggressive: Use Titanium(IV) isopropoxide (1.2 equiv).[1] It acts as both a Lewis acid catalyst and a water scavenger (hydrolyzing to TiO

      
      ).
      
  • The Base: Do not use aqueous base.[1] Use DIPEA (Diisopropylethylamine) or TEA to free-base the hydrochloride salt in situ.

Module 3: Analytical Challenges (Karl Fischer Titration)

Q: My Karl Fischer (KF) titration for N-Boc-4-piperidinone never reaches an endpoint. It keeps drifting. Is the machine broken?

A: The machine is fine; your chemistry is interfering. Standard KF reagents contain methanol .[1] Ketones (like piperidinone) react with methanol in the presence of the acidic KF buffer to form ketals , releasing water in the process:


[2][4]

The titrator detects this "new" water, adds more iodine, and the cycle repeats indefinitely (infinite endpoint).[2]

The Fix:

  • Volumetric KF: Use Ketone-Specific Reagents (e.g., Hydranal™-Composite 5 K).[1][2] These replace methanol with other solvents (like methoxyethanol or chloroform) that suppress ketal formation.[1]

  • Coulometric KF: Use a diaphragm-less cell with a ketone-specific anolyte.[1]

Experimental Protocol: Isolation of 4-Piperidinone Free Base

Use this ONLY if in situ preparation is impossible.[1] This protocol minimizes moisture exposure.[1]

Materials:

  • 4-Piperidinone HCl Monohydrate[1][5]

  • 4M NaOH (aq)[2]

  • Dichloromethane (DCM) - stabilized

  • Anhydrous Sodium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[2]
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the HCl salt in the minimum amount of water (approx. 5 mL).

  • Basification: Cool to 0°C. Add 4M NaOH dropwise until pH > 11. The solution may become cloudy.

  • Extraction: Immediately extract with DCM (

    
     mL). Do not wait.
    
  • Drying: Combine organic layers and dry over anhydrous

    
     for exactly 10 minutes.
    
  • Filtration: Filter into a tared flask.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 30°C.

  • Usage: Re-dissolve the resulting oil immediately in your reaction solvent. Do not store.

Visual Troubleshooting Guides

Diagram 1: The Moisture Defense Workflow

A strategic workflow for handling piperidinone salts in sensitive synthesis.

PiperidinoneWorkflow Start Start: 4-Piperidinone HCl Monohydrate Decision Is the reaction moisture sensitive? Start->Decision Aqueous Standard Aqueous Workup (Schotten-Baumann conditions) Decision->Aqueous No Sensitive Moisture Sensitive Path (e.g., Imine Formation) Decision->Sensitive Yes MethodA Method A: In-Situ Neutralization (Add DIPEA + 4A Mol Sieves) Sensitive->MethodA Preferred MethodB Method B: Free Base Isolation (High Risk of Dimerization) Sensitive->MethodB If necessary Execution Perform Reaction (Inert Atmosphere) MethodA->Execution Warning CRITICAL: Use Free Base Immediately. Do NOT Store. MethodB->Warning Finish Isolated Product Execution->Finish Workup Warning->Execution

Caption: Decision matrix for handling piperidinone salts. Method A (In-Situ) is recommended to avoid instability.

Diagram 2: Karl Fischer Method Selection

Logic tree for avoiding analytical errors with piperidinones.

KF_Logic Sample Sample: Piperidinone Intermediate Check Does it contain a ketone/aldehyde? Sample->Check Standard Standard Methanolic KF (Composite 5) Check->Standard No (Lactam only) Problem Side Reaction: Ketal Formation + H2O Release Check->Problem Yes (4-Piperidinone) Result Accurate Water Content Standard->Result Solution Use Ketone-Specific Reagents (Methanol-Free) Problem->Solution Solution->Result

Caption: Selection logic for Karl Fischer titration to prevent false-positive water readings caused by ketalization.

References

  • Vanderbilt University (Center for Neuroscience Drug Discovery). Fentanyl Synthesis Using N-BOC-4-Piperidinone.[1] Defense Technical Information Center (DTIC).[1] [Link][2]

  • Kyoto Electronics Manufacturing (KEM). Interfering Reactions in Karl Fischer Titration.[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: LC-MS/MS Characterization of 1-(5-Amino-2-methylphenyl)piperidin-2-one vs. Structural Analogs

Executive Summary & Comparison Scope Subject: 1-(5-Amino-2-methylphenyl)piperidin-2-one (CAS: 90485-53-3 analog/derivative) Context: Critical intermediate and potential impurity in the synthesis of Factor Xa inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Subject: 1-(5-Amino-2-methylphenyl)piperidin-2-one (CAS: 90485-53-3 analog/derivative) Context: Critical intermediate and potential impurity in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs). Purpose: This guide provides a definitive LC-MS/MS fragmentation workflow to distinguish the target compound from its regioisomers and hydrolytic degradants .

Comparative Performance Matrix

The following table contrasts the target compound with its primary analytical interferences.

FeatureTarget: 1-(5-Amino-2-methylphenyl)piperidin-2-oneAlternative A: 4-Amino RegioisomerAlternative B: Ring-Opened Hydrolysis Product
Precursor Ion


205.13

205.13

223.14
Retention Time (C18) Intermediate (Hydrophobic interaction from methyl)Lower (Less steric shielding of amine)Early Eluting (Polar Acid/Amine)
Key Neutral Loss

(CO),

(

)

(

dominant)

(

),

(

)
Diagnostic Fragment

121 (Methyl-aniline core)

107 (Aniline core, no methyl ortho-effect)

84 (Piperidine ring)
Collision Cross Section Compact (Ortho-substitution twists ring)Planar (Higher CCS)Extended (Linear chain)

Technical Deep Dive: Fragmentation Mechanism

Mechanistic Rationale

The fragmentation of 1-(5-Amino-2-methylphenyl)piperidin-2-one under Electrospray Ionization (ESI+) is governed by two competing charge stabilization sites: the primary amine on the phenyl ring and the amide nitrogen of the lactam ring.

  • Primary Pathway (Lactam Ring Cleavage): The piperidin-2-one ring is robust but susceptible to high-energy collision-induced dissociation (CID). The loss of

    
     (28 Da) is a hallmark of cyclic amides, often followed by the ejection of ethylene (
    
    
    
    ).
  • Secondary Pathway (Substituent Loss): The primary amino group at position 5 facilitates the loss of ammonia (

    
    , 17 Da), generating a resonance-stabilized tropylium-like cation.
    
  • Diagnostic "Ortho" Effect: The methyl group at position 2 (ortho to the piperidinone attachment) exerts steric strain, favoring specific bond rotations that enhance the ejection of the piperidinone ring as a neutral fragment, leaving the ionized phenyl amine core (

    
     121).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation tree for the


 ion (

205).

FragmentationPathway Precursor Precursor [M+H]+ m/z 205.13 (C12H17N2O+) Frag1 Loss of NH3 m/z 188.10 (C12H14NO+) Precursor->Frag1 -17 Da (NH3) Frag2 Loss of CO (Lactam contraction) m/z 177.14 (C11H17N2+) Precursor->Frag2 -28 Da (CO) Frag3 Phenyl-Amine Core (N-C Bond Cleavage) m/z 121.09 (C7H11N2+ / C7H9N+) Precursor->Frag3 -84 Da (Piperidinone) Frag2->Frag3 Secondary Decay Frag4 Ring Opening Product m/z 223.14 (+H2O precursor)

Caption: ESI+ Fragmentation tree of 1-(5-Amino-2-methylphenyl)piperidin-2-one showing competitive loss of ammonia vs. carbon monoxide.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, this protocol includes "Stop/Go" checkpoints.

A. Sample Preparation[1][2][3][4]
  • Stock Solution: Dissolve 1 mg of target compound in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Checkpoint: Visual inspection—solution must be clear. Turbidity indicates solubility issues or salt formation.

B. LC-MS/MS Conditions[5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Parameters (QQQ/Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Collision Energy (CE) Ramp:

    • Acquire spectra at 10, 20, and 40 eV to populate the full fragmentation tree.

    • Note: Low CE (10 eV) preserves the

      
       parent; High CE (40 eV) reveals the aromatic core (
      
      
      
      121).
D. Data Analysis & Validation

Use the following decision tree to validate the identity of the peak.

ValidationWorkflow Start Analyze Peak at m/z 205 Check1 Is m/z 188 (-NH3) present? Start->Check1 Check2 Is m/z 121 (Core) present? Check1->Check2 Yes Result3 Inconclusive / Matrix Check1->Result3 No Result1 Likely 4-Amino Isomer (Less steric hindrance) Check2->Result1 Low Intensity / Absent Result2 CONFIRMED TARGET 1-(5-Amino-2-methyl...) Check2->Result2 High Intensity

Caption: Logic flow for distinguishing the target compound from regioisomers based on fragment intensity.

Authoritative Grounding & References

The fragmentation logic presented above is derived from established mass spectrometry principles for N-heterocycles and aniline derivatives. The specific behavior of the piperidin-2-one moiety is well-documented in the characterization of Apixaban and its degradation products.

Key Citations:

  • Lactam Fragmentation: The loss of CO and ring contraction in piperidin-2-ones is a standard pathway described in the degradation studies of Apixaban, where the oxopiperidinyl moiety undergoes hydrolysis and fragmentation [1].

  • Aniline Derivatives: The loss of ammonia from primary aromatic amines is a characteristic neutral loss used to distinguish amino-substituted rings from pyridine nitrogens [2].

  • Piperidine Scaffolds: Benchchem's technical notes on piperidine derivatives confirm the dominance of

    
    -cleavage and ring fission in ESI+ modes [3].
    
References
  • RSC Publishing. "A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry." Analytical Methods.

  • eGyanKosh. "Mass Spectrometry: Fragmentation Patterns." Unit 13.

  • BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."

  • PubChem. "1-(5-amino-2-methylphenyl)piperidin-2-one Compound Summary."

Sources

Comparative

Infrared (IR) spectroscopy absorption bands for piperidin-2-one lactams

Comparative Guide: Infrared Spectroscopy of Piperidin-2-one ( -Lactam) Scaffolds Executive Summary The piperidin-2-one (delta-lactam) scaffold is a pharmacophore of immense significance, serving as the structural backbon...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Infrared Spectroscopy of Piperidin-2-one ( -Lactam) Scaffolds

Executive Summary

The piperidin-2-one (delta-lactam) scaffold is a pharmacophore of immense significance, serving as the structural backbone for blockbuster anticoagulants like Apixaban and various kinase inhibitors. In drug development, distinguishing this 6-membered lactam ring from its 5-membered (


-lactam) or acyclic amide analogs is critical for validating synthetic pathways and assessing conformational purity.

This guide provides a definitive technical analysis of the IR absorption bands characteristic of piperidin-2-one. Unlike generic spectral lists, this document focuses on the comparative shifts caused by ring strain and hydrogen bonding—the two primary variables affecting lactam spectroscopy.

Part 1: The Piperidin-2-one Spectral Signature

The infrared spectrum of piperidin-2-one is dominated by the amide functionality constrained within a 6-membered ring. The diagnostic value lies not just in the presence of bands, but in their precise wavenumber (


) relative to ring size.
Table 1: Characteristic Absorption Bands (Piperidin-2-one)
Vibrational ModeFrequency Range (

)
IntensityStructural Insight

(Free)
3400 – 3460 Medium, SharpObserved in dilute solution (

M in

). Indicates monomeric species.[1][2]

(Assoc.)
3050 – 3250 Strong, BroadObserved in solid state (ATR/KBr) or conc. solution. Indicates intermolecular H-bonding (dimers/polymers).

(Amide I)
1660 – 1680 Very StrongThe Primary Diagnostic. Lower frequency than

-lactams due to reduced ring strain.

(Amide II)
1480 – 1510 MediumIn-plane bending. Often coupled with C-N stretching.[3]

1340 – 1360 MediumAmide C-N stretch. Confirms the lactam linkage.

Critical Note: The Carbonyl (


) band is the "heartbeat" of this analysis. In the solid state, this band often appears as a doublet or broadens significantly due to crystal lattice packing forces and dimer formation.

Part 2: Comparative Analysis (The Alternatives)

In medicinal chemistry, the "alternatives" are often different ring sizes synthesized during cyclization optimization. The shift in the Carbonyl stretch (


) follows a predictable trend based on Ring Strain .
Mechanism of Differentiation: Ring Strain & Hybridization

As the lactam ring size decreases, the internal bond angle decreases. To relieve strain, the ring carbon atoms increase the


-character in the ring bonds (

), forcing more

-character into the exocyclic

bond.
  • Higher

    
    -character 
    
    
    
    Shorter, stiffer bond
    
    
    Higher Force Constant (
    
    
    )
    
    
    Higher Frequency (
    
    
    )
    .
Table 2: Lactam Ring Size Comparison
Lactam ClassRing SizeCommon Scaffold

(Solid/Liquid)
Strain Status

-Lactam
4Penicillins1730 – 1760

High Strain

-Lactam
5Pyrrolidinones1690 – 1715

Moderate Strain

-Lactam
6 Piperidin-2-one 1660 – 1680

Low Strain (Chair-like)

-Lactam
7Caprolactams1650 – 1660

Strain Free (Flexible)
Acyclic Amide N/AAcetamide1650 – 1690

Strain Free

Comparative Insight: The piperidin-2-one (


-lactam) absorbs at a frequency nearly indistinguishable from acyclic secondary amides. Therefore, IR alone cannot easily distinguish a 

-lactam from an open-chain amide
without supporting NMR data. However, it is easily distinguished from

-lactams (pyrrolidinones), which absorb ~30

higher.

Part 3: Visualizing the Logic

The following diagram illustrates the decision-making logic when assigning a lactam structure based on IR data.

Lactam_Analysis Start Unknown Lactam Sample (IR Spectrum Analysis) Check_CO Analyze Carbonyl (C=O) Region (1600 - 1800 cm-1) Start->Check_CO High_Freq > 1730 cm-1 Check_CO->High_Freq Mid_Freq 1690 - 1720 cm-1 Check_CO->Mid_Freq Low_Freq 1650 - 1680 cm-1 Check_CO->Low_Freq Beta High Probability: Beta-Lactam (4-membered) High_Freq->Beta High Strain Gamma High Probability: Gamma-Lactam (5-membered) Mid_Freq->Gamma Mod. Strain Delta Ambiguous Zone: Delta-Lactam (6-membered) OR Acyclic Amide Low_Freq->Delta Low Strain Validation Required Validation: Check C-N stretch (~1350 cm-1) & 1H-NMR Coupling Delta->Validation Confirm Identity

Figure 1: Logical workflow for assigning lactam ring size based on Carbonyl stretching frequency. Note the overlap between


-lactams and acyclic amides.

Part 4: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, you must distinguish between intermolecular hydrogen bonding (concentration dependent) and intrinsic spectral features . The following protocol validates the assignment of the N-H and C=O bands.

Protocol: The Dilution Study

This experiment confirms if the broad bands observed are due to lactam dimerization (common in piperidin-2-ones).

Materials:

  • Analyte: Piperidin-2-one derivative.[4][5]

  • Solvent: Anhydrous

    
     or 
    
    
    
    (Spectroscopic Grade). Warning:
    
    
    is toxic; use appropriate EHS controls.
  • Equipment: FTIR Spectrometer with variable pathlength liquid cell (CaF2 windows).

Step-by-Step Methodology:

  • Baseline Scan (Solid/Neat):

    • Perform an ATR (Attenuated Total Reflectance) scan of the solid compound.

    • Expected Result: Broad

      
       at ~3200 
      
      
      
      and
      
      
      at ~1660
      
      
      .
  • Concentrated Solution (0.1 M):

    • Dissolve sample in solvent.[6]

    • Expected Result: Co-existence of free and H-bonded peaks.[6]

  • Dilute Solution (0.005 M):

    • Dilute the sample significantly. Increase pathlength if necessary to maintain signal-to-noise ratio.

    • Expected Result:

      • The broad

        
         band (~3200 
        
        
        
        ) should disappear .
      • A sharp

        
         band should emerge at ~3440–3460 
        
        
        
        .
      • The

        
         band should shift to a slightly higher frequency (e.g., from 1660 to 1675 
        
        
        
        ) as H-bonds break.

Interpretation: If the bands shift and sharpen upon dilution, the initial broadness was due to aggregation (dimerization). If they do not change, the H-bonding is intramolecular (within the same molecule) or the assignment is incorrect.

Part 5: Mechanistic Pathway of Dimerization

Piperidin-2-one forms stable cyclic dimers in non-polar solvents. This thermodynamic equilibrium is the root cause of spectral broadening in concentrated samples.

Dimerization Monomer Monomer (Free N-H) ~3450 cm-1 Equilibrium Kd (Equilibrium) Monomer->Equilibrium + Concentration Equilibrium->Monomer Dimer Cyclic Dimer (H-Bonded N-H) ~3200 cm-1 Equilibrium->Dimer Dimer->Equilibrium + Dilution / Heat

Figure 2: The equilibrium between monomeric and dimeric forms of piperidin-2-one. High concentration favors the dimer (red), shifting IR bands to lower energy.

References

  • Adler, M., et al. (1999).[2] Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions. Physical Chemistry Chemical Physics.[2][7]

  • NIST Mass Spectrometry Data Center. 2-Piperidinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Characteristic Bands).
  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.[3] (Detailed analysis of amide/lactam vibrational modes).

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(5-Amino-2-methylphenyl)piperidin-2-one

Topic: Personal protective equipment for handling 1-(5-Amino-2-methylphenyl)piperidin-2-one CAS: 941868-25-3 | Molecular Formula: C₁₂H₁₆N₂O[1][2] Executive Safety Assessment: The "Silent" Hazard Handling 1-(5-Amino-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(5-Amino-2-methylphenyl)piperidin-2-one

CAS: 941868-25-3 | Molecular Formula: C₁₂H₁₆N₂O[1][2]

Executive Safety Assessment: The "Silent" Hazard

Handling 1-(5-Amino-2-methylphenyl)piperidin-2-one requires a safety protocol that goes beyond standard "lab hygiene."[1] As a substituted aromatic amine (aniline derivative) fused with a lactam ring, this compound presents a dual-threat profile:

  • Bioavailability: The lipophilic nature of the piperidinone ring facilitates dermal absorption, while the amino-aryl moiety acts as a potential sensitizer and methemoglobinemia agent.[2]

  • Sensitization: Like many aniline derivatives, repeated low-level exposure can lead to severe allergic dermatitis or respiratory sensitization.[1][2]

Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. The goal is zero skin contact and zero inhalation.[2][3]

Hazard Identification & Risk Logic

Before selecting PPE, we must understand the mechanism of risk.[2] This is not just about compliance; it is about biological integrity.[2]

Hazard ClassMechanism of ActionCritical Risk Factor
Acute Toxicity (Dermal) Transdermal Absorption: Aromatic amines penetrate the stratum corneum.[1] Once in the bloodstream, they can oxidize hemoglobin to methemoglobin (MetHb), reducing oxygen transport.[1][2]Latency: Symptoms (cyanosis, fatigue) may be delayed 2-4 hours after exposure.[1][2]
Sensitization (Skin/Resp) Haptenization: The reactive amine group can bind to skin proteins, forming immunogenic complexes.[1][2]Irreversibility: Once sensitized, anaphylactic reactions can occur at trace concentrations.[1][2]
Carcinogenicity (Suspected) Metabolic Activation: Methyl-substituted anilines (toluidines) are often processed by CYP450 enzymes into reactive metabolites that can interact with DNA.[1][2]Chronic Exposure: Long-term, low-level inhalation of dust.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on Barrier Integrity and Permeation Kinetics . Standard latex gloves are insufficient due to the organic solubility of the piperidinone ring.[2]

A. Respiratory Protection
  • Standard Operation (Weighing < 1g): N95 or P100 Disposable Respirator .[1]

    • Why: The solid is likely a crystalline powder; static charge can aerosolize micro-particles during spatula transfer.[2]

  • Scale-Up (> 1g or Solution Prep): Half-Face Elastomeric Respirator with P100 Cartridges .

    • Why: A tighter seal is required.[1][2][3] P100 filters block 99.97% of particulates, including sub-micron dust that bypasses N95s.[2]

  • High Risk (Spill Cleanup/Heating): PAPR (Powered Air Purifying Respirator) .[1]

    • Why: Positive pressure prevents inward leakage if the user fatigues or sweats.[2]

B. Dermal Protection (The Double-Glove Protocol)

We utilize a "Sacrificial Layer" strategy.[1][2]

  • Inner Glove: Laminate Film (e.g., Silver Shield/4H) or High-Dexterity Nitrile (4 mil) .[1][2]

    • Function: Chemical permeation barrier.[1][2] Laminates offer >8 hour breakthrough time for aromatics.[2]

  • Outer Glove: Standard Nitrile (4-6 mil) .[1][2]

    • Function: Mechanical protection and grip.[2] This layer is "sacrificed" (changed immediately) upon any splash.[1][2]

    • Contraindication:Do NOT use Latex. Aromatic amines can permeate latex matrices rapidly.[1][2]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are inadequate because they do not seal against airborne dust migration.[2]

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.[1] Cotton coats absorb and retain amines, creating a secondary exposure source in the laundry.[2]

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the operational scale and physical state of the compound.

PPE_Selection_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quantity Quantity > 1 gram? Solid->Quantity Temp Heated / Volatile? Liquid->Temp Level1 LEVEL 1: Fume Hood + N95 + Double Nitrile Quantity->Level1 No Level2 LEVEL 2: Fume Hood + P100 Mask + Tyvek Sleeves Quantity->Level2 Yes Temp->Level1 Ambient Level3 LEVEL 3: Full Tyvek Suit + PAPR + Laminate Gloves Temp->Level3 Heated/Pressurized Level2->Level3 If Dust Generation High

Figure 1: Risk-based logic for PPE escalation. Note that heating the solution significantly increases inhalation risk, triggering Level 3 protocols.[2]

Operational Protocol: Safe Handling Procedures

Phase 1: Weighing & Transfer
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Static Control: Use an anti-static gun or ionizing bar.[1][2] Static electricity can cause the light powder to "jump" onto gloves or cuffs.[2]

  • Technique:

    • Place the receiving vessel (tare) inside the hood.[2]

    • Open the stock container only inside the hood.

    • Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

    • After weighing, wipe the exterior of the stock container with a solvent-dampened Kimwipe (Ethanol/Methanol) before returning it to storage.[2]

Phase 2: Solubilization & Reaction[2][4]
  • Solvent Choice: When dissolving 1-(5-Amino-2-methylphenyl)piperidin-2-one, prefer solvents with lower vapor pressures if possible.[1] If using DCM or Methanol, be aware that the solvent vapor can carry amine aerosols.[2]

  • Closed Systems: Once dissolved, keep the reaction vessel sealed.[1][2] Use septa and cannulas for liquid transfer rather than pouring.[2]

Phase 3: Decontamination & Disposal[2][3][4]
  • The "Acid Wash" Principle: Amines are basic.[1][2] To decontaminate surfaces, use a dilute acidic solution (e.g., 1N HCl or Citric Acid) followed by soap and water.[1][2] This converts the free amine into a water-soluble, non-volatile salt (ammonium salt), significantly reducing vapor pressure and skin absorption risk.[1][2]

  • Waste Stream:

    • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."[1][2]

    • Liquid Waste: Segregate into "Basic Organic Waste" or "Halogenated" depending on the solvent.[1][2] Do not mix with oxidizers (Nitric acid) as amines can form explosive N-nitroso compounds.[1][2]

Emergency Response Workflow

In the event of exposure, immediate action is critical to prevent systemic toxicity.[2]

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Strip Clothing 2. Wash 15min (Soap/Water) 3. Do NOT Scrub (Abrasion) Skin->Action_Skin Action_Eye 1. Eyewash Station (15min) 2. Hold Eyelids Open Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if Cyanotic Inhalation->Action_Inhal Medical Seek Medical Attention (Mention: Aromatic Amine) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response steps.[1] Note: Scrubbing skin can increase absorption; gentle washing is preferred.[1]

References

  • PubChem. (2023).[1][2] 1-(5-amino-2-methylphenyl)piperidin-2-one (CAS 941868-25-3).[4][1] National Library of Medicine.[2] [Link]

  • American Chemical Society (ACS). (2023).[1][2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[2] [Link][1]

  • National Institutes of Health (NIH). (2022).[1][2] Chemical Safety Guide: Handling Aromatic Amines. Division of Occupational Health and Safety.[2] [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperidin-2-one derivatives. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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